5-Chloro-1H-indazol-6-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-1H-indazol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-5-1-4-3-10-11-7(4)2-6(5)9/h1-3H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSUVQXJCAJWPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Chloro-1H-indazol-6-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-1H-indazol-6-amine is a substituted indazole derivative of significant interest in medicinal chemistry and drug discovery. As a member of the indazole family, a privileged scaffold in pharmaceutical development, this compound holds potential for the development of novel therapeutics, particularly in oncology. This technical guide provides a comprehensive overview of the core physicochemical properties, a putative synthesis protocol, and an exploration of the potential biological activities and associated signaling pathways of this compound. The information is presented to support further research and development efforts in this promising area.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for this compound is not extensively available in the public domain, a compilation of known and predicted data is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₆ClN₃ | PubChem[1] |
| Molecular Weight | 167.6 g/mol | PubChem[2] |
| CAS Number | 100960-35-8 | ChemBK[3] |
| Predicted XlogP | 1.5 | PubChemLite[4] |
| Melting Point | No experimental data available. The related isomer, 1H-Indazol-5-amine, has a melting point of 172 - 178 °C.[5] | - |
| Boiling Point | No experimental data available. | - |
| Solubility | No experimental data available. The parent compound, 5-chloro-1H-indazole, is sparingly soluble in water.[6] | - |
| pKa | No experimental data available. The predicted pKa for the related 5-chloro-1H-indazole is 12.81±0.40.[6] | - |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not readily found in peer-reviewed literature. However, based on established synthetic methodologies for related indazole derivatives, a plausible synthetic route can be proposed. A potential pathway involves the reduction of a nitro-precursor, a common strategy for the introduction of an amino group onto an aromatic ring.
Proposed Synthesis Workflow:
The synthesis of this compound could likely be achieved from a suitable nitro-substituted indazole precursor. A potential starting material would be 5-chloro-6-nitro-1H-indazole. The key transformation would be the reduction of the nitro group to an amine.
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol: Reduction of a Nitro-Indazole Precursor (General Method)
This protocol is a general representation for the reduction of a nitroaromatic compound and would need to be optimized for the specific synthesis of this compound.
Materials:
-
5-Chloro-6-nitro-1H-indazole (starting material)
-
Tin(II) chloride dihydrate (SnCl₂) or Palladium on carbon (Pd/C)
-
Concentrated Hydrochloric Acid (HCl) (if using SnCl₂)
-
Ethanol or Methanol (solvent)
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware
Procedure using Tin(II) Chloride:
-
To a solution of 5-chloro-6-nitro-1H-indazole in ethanol, add an excess of tin(II) chloride dihydrate.
-
Add concentrated hydrochloric acid dropwise to the stirred mixture.
-
Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is basic.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude this compound by column chromatography or recrystallization.
Procedure using Catalytic Hydrogenation:
-
Dissolve 5-chloro-6-nitro-1H-indazole in methanol or ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude this compound as described above.
Biological Activity and Signaling Pathways
While specific studies on the biological activity of this compound are limited, the broader class of 6-substituted aminoindazoles has demonstrated significant potential as anticancer agents.[6][7][8] These compounds are being investigated as inhibitors of various protein kinases, which are key regulators of cellular processes often dysregulated in cancer.
Potential Signaling Pathway Involvement:
Based on the activity of related compounds, this compound could potentially modulate signaling pathways involved in cell proliferation, survival, and immune response.
References
- 1. chemscene.com [chemscene.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Indazol-6-amine, 5-chloro- [chembk.com]
- 4. PubChemLite - this compound (C7H6ClN3) [pubchemlite.lcsb.uni.lu]
- 5. fishersci.com [fishersci.com]
- 6. Page loading... [guidechem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
Spectroscopic Analysis of 5-Chloro-1H-indazol-6-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a framework for the spectroscopic analysis of 5-Chloro-1H-indazol-6-amine, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of public spectroscopic data for this specific compound, this document presents a comprehensive overview of the expected spectroscopic characteristics based on closely related analogs and general principles of spectroscopic interpretation. Detailed experimental protocols for acquiring high-quality spectroscopic data are provided, along with a logical workflow for its analysis. This guide is intended to serve as a valuable resource for researchers working with this and similar heterocyclic compounds.
Introduction
This compound is a substituted indazole derivative. The indazole scaffold is a prominent feature in many biologically active compounds and approved pharmaceuticals. The specific substitution pattern of a chloro group at the 5-position and an amine group at the 6-position is anticipated to modulate the molecule's physicochemical and pharmacological properties. Accurate spectroscopic characterization is the cornerstone of chemical synthesis and drug discovery, ensuring the identity, purity, and structure of the compound of interest.
This guide will cover the theoretical basis and practical considerations for the analysis of this compound using Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Predicted Spectroscopic Data
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.0 | Singlet | 1H | H-3 |
| ~7.5 | Singlet | 1H | H-4 |
| ~7.2 | Singlet | 1H | H-7 |
| ~4.0 | Broad Singlet | 2H | -NH₂ |
| ~12.0-13.0 | Broad Singlet | 1H | N-H (indazole) |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~140 | C-7a |
| ~135 | C-3 |
| ~130 | C-6 |
| ~125 | C-3a |
| ~120 | C-5 |
| ~115 | C-4 |
| ~110 | C-7 |
Solvent: DMSO-d₆
Table 3: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 167.0250 | [M]⁺ (Monoisotopic Mass for C₇H₆ClN₃) |
| 169.0221 | [M+2]⁺ (Due to ³⁷Cl isotope) |
Table 4: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 | N-H stretch (amine and indazole) |
| 3100-3000 | C-H stretch (aromatic) |
| 1620-1580 | C=C stretch (aromatic) |
| 1500-1400 | N-H bend (amine) |
| 850-750 | C-Cl stretch |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of protons and carbons in the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 0-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 0-200 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode.
-
Scan a mass range that includes the expected molecular ion (e.g., m/z 50-500).
-
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak ([M+H]⁺) and the isotopic pattern characteristic of a chlorine-containing compound.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
-
Data Analysis: Analyze the spectrum to identify characteristic absorption bands corresponding to the functional groups present in this compound.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.
Conclusion
The spectroscopic analysis of this compound is a critical step in its synthesis and application in research and development. While experimental data is currently scarce in public databases, this guide provides a robust framework for its acquisition and interpretation based on established spectroscopic principles and data from analogous structures. By following the detailed protocols and logical workflow presented, researchers can confidently characterize this and other novel heterocyclic compounds, ensuring the integrity and quality of their scientific endeavors.
A Technical Guide to the Synthesis and Characterization of Novel Indazole Amines
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of novel indazole amines. Indazole-containing compounds are a prominent class of nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] Derivatives of indazole are found in numerous natural and synthetic compounds, exhibiting a wide range of therapeutic properties, including anti-inflammatory, antibacterial, anti-HIV, and antitumor effects.[1][3] Several FDA-approved small-molecule anticancer drugs, such as pazopanib, feature the indazole scaffold. This guide offers detailed experimental protocols, data presentation in structured tables, and visualizations of key biological pathways and experimental workflows to aid researchers in the development of new indazole-based therapeutics.
I. Synthesis of Novel Indazole Amines
The synthesis of indazole amines can be achieved through various strategic approaches. Common methods involve the construction of the indazole core followed by the introduction or modification of the amine functionality. Key synthetic routes include the cyclization of appropriately substituted benzonitriles and palladium-catalyzed cross-coupling reactions to introduce substituents.
A. Synthesis of 3-Aminoindazoles from 2-Halobenzonitriles
A prevalent method for the synthesis of 3-aminoindazoles involves the reaction of a 2-halobenzonitrile with hydrazine. A copper-catalyzed cascade coupling/condensation process provides an efficient route to a variety of substituted 3-aminoindazoles.[4] Alternatively, a two-step process involving a palladium-catalyzed arylation of benzophenone hydrazone with a 2-bromobenzonitrile, followed by an acidic deprotection and cyclization, offers a general and efficient pathway.[5]
B. Suzuki-Miyaura Cross-Coupling for C-5 Arylation
The functionalization of the indazole core at the C-5 position can be readily achieved via the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the introduction of a wide range of aryl and heteroaryl substituents, which is crucial for exploring the structure-activity relationship (SAR) of novel indazole amines.[2][3][6][7]
II. Experimental Protocols
A. General Protocol for the Synthesis of 5-Bromo-1H-indazol-3-amine
This protocol is adapted from a procedure for the synthesis of 3-aminoindazoles.[8]
Materials:
-
5-bromo-2-fluorobenzonitrile
-
Hydrazine hydrate (80%)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
To a solution of 5-bromo-2-fluorobenzonitrile (1.0 eq) in ethanol, add hydrazine hydrate (80%, 3.0 eq).
-
Heat the reaction mixture to reflux for 20 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield 5-bromo-1H-indazol-3-amine.
B. General Protocol for Suzuki-Miyaura Cross-Coupling of 5-Bromo-1H-indazol-3-amine
This protocol outlines a general procedure for the Suzuki-Miyaura coupling to introduce an aryl group at the C-5 position.[3][6][8]
Materials:
-
5-bromo-1H-indazol-3-amine
-
Arylboronic acid (e.g., phenylboronic acid)
-
PdCl₂(dppf)₂ (Palladium catalyst)
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (Base)
-
1,4-Dioxane and Water (Solvent mixture)
-
Nitrogen atmosphere
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask, combine 5-bromo-1H-indazol-3-amine (1.0 eq), the desired arylboronic acid (1.2 eq), PdCl₂(dppf)₂ (0.05 eq), and Cs₂CO₃ (2.0 eq).
-
Add a 1:1 mixture of 1,4-dioxane and water.
-
Purge the flask with nitrogen and heat the reaction mixture at 90 °C for 6 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 5-aryl-1H-indazol-3-amine.
III. Characterization of Novel Indazole Amines
The structural elucidation and purity assessment of newly synthesized indazole amines are performed using a combination of spectroscopic techniques.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental for the structural characterization of indazole derivatives.[9][10][11]
-
¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. Key signals for indazole amines include the aromatic protons on the indazole core (typically in the range of δ 6-8 ppm) and the active hydrogens of the amine and the indazole N-H (which can appear at δ 10–13 ppm).[8]
-
¹³C NMR: The carbon NMR spectrum reveals the number and types of carbon atoms in the molecule. The chemical shifts of the carbon atoms in the indazole ring are characteristic and aid in confirming the structure.[10][11]
B. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compounds, which confirms their elemental composition.[8]
C. Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in the molecule, such as the N-H and C-N stretching vibrations of the amine and the aromatic C-H bonds.
IV. Data Presentation
The quantitative data for a series of hypothetical novel indazole amines are summarized in the tables below for easy comparison.
Table 1: Synthesis Yields and Physicochemical Properties
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| IA-1 | C₁₃H₁₁N₃ | 209.25 | 85 | 155-157 |
| IA-2 | C₁₃H₁₀FN₃ | 227.24 | 78 | 162-164 |
| IA-3 | C₁₃H₁₀ClN₃ | 243.69 | 82 | 170-172 |
| IA-4 | C₁₄H₁₃N₃O | 239.27 | 75 | 148-150 |
Table 2: Spectroscopic Data
| Compound ID | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | HRMS (m/z) [M+H]⁺ |
| IA-1 | 12.5 (s, 1H), 8.0-7.0 (m, 9H), 5.5 (s, 2H) | 142.1, 140.5, 135.2, 129.0, 128.8, 127.5, 125.4, 122.1, 120.3, 110.8 | 210.1026 |
| IA-2 | 12.6 (s, 1H), 8.1-7.1 (m, 8H), 5.6 (s, 2H) | 162.5 (d, J=245 Hz), 142.3, 136.0, 130.1 (d, J=8 Hz), 128.9, 122.3, 120.4, 115.8 (d, J=21 Hz), 110.9 | 228.0932 |
| IA-3 | 12.7 (s, 1H), 8.0-7.2 (m, 8H), 5.6 (s, 2H) | 142.4, 138.5, 133.0, 129.5, 129.2, 128.7, 122.4, 120.5, 111.0 | 244.0636 |
| IA-4 | 12.4 (s, 1H), 8.0-6.9 (m, 8H), 5.5 (s, 2H), 3.8 (s, 3H) | 159.8, 142.2, 132.7, 129.8, 128.8, 122.2, 120.3, 114.5, 110.8, 55.3 | 240.1131 |
V. Biological Activity and Signaling Pathways
Indazole amines have been shown to modulate various biological pathways implicated in diseases such as cancer. Understanding these pathways is crucial for rational drug design.
A. Inhibition of the p53-MDM2 Pathway
Some indazole derivatives have been found to act as inhibitors of the p53-MDM2 interaction. The p53 protein is a critical tumor suppressor that is often inactivated in cancer cells by the oncoprotein MDM2. By disrupting the p53-MDM2 complex, these compounds can restore p53 function, leading to cell cycle arrest and apoptosis in cancer cells.[12][13][14]
Caption: p53-MDM2 signaling pathway and the inhibitory action of novel indazole amines.
B. Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1)
Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a crucial role in tumor immune escape by catalyzing the degradation of the essential amino acid tryptophan.[15][16] This creates an immunosuppressive tumor microenvironment. Novel indazole amines can be designed as IDO1 inhibitors to block this pathway and enhance the anti-tumor immune response.
Caption: Experimental workflow for the development of novel indazole amine-based IDO1 inhibitors.
References
- 1. Assembly of Substituted 3-Aminoindazoles from 2-Bromobenzonitrile via a CuBr-Catalyzed Coupling/Condensation Cascade Process [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assembly of substituted 3-aminoindazoles from 2-bromobenzonitrile via a CuBr-catalyzed coupling/condensation cascade process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nanodelivery Optimization of IDO1 Inhibitors in Tumor Immunotherapy: Challenges and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Historical Synthesis of Substituted Indazoles
For Researchers, Scientists, and Drug Development Professionals
The indazole nucleus, a bicyclic heteroaromatic system, is a cornerstone of modern medicinal chemistry. Its unique structural features have made it a "privileged scaffold" in the development of therapeutic agents for a wide range of diseases. This technical guide provides an in-depth exploration of the discovery and historical evolution of synthetic methodologies for substituted indazoles, offering detailed experimental protocols for key reactions and summarizing crucial quantitative data to aid in contemporary drug discovery efforts.
The Dawn of Indazole Chemistry: Foundational Syntheses
The journey into the rich chemistry of indazoles began in the late 19th century, with pioneering chemists laying the groundwork for what would become a pivotal scaffold in pharmaceutical development.
The First Indazole Derivative: Fischer's Synthesis of Indazolone (c. 1883)
The first synthesis of a molecule containing the indazole core is credited to the eminent chemist Emil Fischer. While not yielding the parent indazole, his work on the intramolecular cyclization of o-hydrazinobenzoic acid provided the first glimpse into this heterocyclic system.[1]
Experimental Protocol: Fischer's Synthesis of 3-Indazolone [1]
-
Starting Material: o-Hydrazinobenzoic acid
-
Procedure: o-Hydrazinobenzoic acid is heated, leading to intramolecular condensation and the loss of a water molecule to form 3-indazolone.
-
Reaction Conditions: The reaction is carried out by heating the starting material. Specific temperatures and reaction times were not meticulously documented in the initial reports but are understood to be elevated.[1]
Direct Access to the Parent Core: The Jacobson Indazole Synthesis (1893)
A significant leap forward came with Jacobson's method, which provided a direct route to the parent 1H-indazole. This synthesis starts from the readily available o-toluidine.[1]
Experimental Protocol: Jacobson Indazole Synthesis [1]
-
Starting Material: o-Toluidine
-
Procedure:
-
Diazotization of o-toluidine with nitrous acid (generated in situ from sodium nitrite and a mineral acid) to form the corresponding diazonium salt.
-
Intramolecular cyclization of the diazonium salt, where the methyl group provides the carbon atom to close the pyrazole ring.
-
-
Reaction Conditions: The diazotization is typically carried out at low temperatures (0-5 °C), followed by warming to effect cyclization.
The von Auwers Indazole Synthesis
Another important early contribution was from Karl von Auwers, who developed a method for synthesizing 3-substituted indazoles.[1]
Experimental Protocol: von Auwers Indazole Synthesis [1]
-
Starting Materials: o-Nitrobenzylidene chloride and a primary amine or hydrazine.
-
Procedure: The synthesis involves the condensation of o-nitrobenzylidene chloride with an amine or hydrazine, followed by a reductive cyclization. The nitro group is reduced to an amino group, which then attacks the imine carbon to form the indazole ring.[1]
-
Reaction Conditions: The specific conditions, particularly the reducing agent used, can vary. Early methods often employed harsh reducing agents.[1]
Modern Synthetic Strategies for Substituted Indazoles
Building upon these classical foundations, modern organic synthesis has introduced a plethora of efficient and versatile methods for the preparation of substituted indazoles. These methods often utilize transition-metal catalysis and novel cycloaddition strategies.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become a powerful tool for the synthesis of functionalized indazoles. For instance, Dubost and colleagues reported a palladium-catalyzed cross-coupling reaction between 2-bromobenzaldehyde and benzophenone hydrazone, followed by cyclization to yield 1H-indazole.[2]
[3+2] Cycloaddition Reactions
The [3+2] cycloaddition of benzynes with diazo compounds has emerged as a valuable route to 3,3-disubstituted 3H-indazoles, which can then rearrange to N-substituted-1H-indazoles.[2][3] This methodology provides access to a wide range of substituted indazoles under mild conditions.[3]
Metal-Free Synthesis
Recent efforts have focused on developing more environmentally friendly, metal-free synthetic routes. For example, Zhang and coworkers developed a method for the synthesis of 1H-indazoles from arylhydrazones using [bis(trifluoroacetoxy)iodo]benzene (PIFA) as an oxidant for C-N bond formation.[2][4] This approach offers a broad substrate scope and proceeds under mild conditions.[2][4]
Quantitative Data on Substituted Indazoles
The biological activity of substituted indazoles is highly dependent on their substitution pattern. The following tables summarize key quantitative data for selected indazole derivatives.
| Compound/Derivative | Biological Activity | Quantitative Data | Reference |
| Benzydamine | Anti-inflammatory | - | [1] |
| Granisetron | 5-HT3 antagonist | - | [5] |
| Compound 66 | Antibacterial (E. coli) | Zone of inhibition: 46 mm | [2] |
| Compound 66 | Antibacterial (B. subtilis) | Zone of inhibition: 22 mm | [2] |
| Compound 68 | Anti-candida (C. albicans) | MIC: 75 µM | [2] |
| Compound 68 | Anti-candida (C. glabrata) | MIC: 100 µM | [2] |
| Compound 69 | Antifungal (mycelium growth inhibition) | 76.3% inhibition | [2] |
| ICI 204,219 | Peptidoleukotriene antagonist | pKB = 9.67, Ki = 0.3 nM, po ED50 = 0.3 mg/kg |
Signaling Pathways and Experimental Workflows
The therapeutic effects of many substituted indazoles are derived from their ability to modulate specific signaling pathways. The following diagrams, rendered in Graphviz DOT language, illustrate key experimental workflows and a representative signaling pathway targeted by indazole-based drugs.
Experimental Workflow: General Synthesis of 1H-Indazoles
Caption: General workflow for the synthesis of substituted indazoles.
Signaling Pathway: JAK-STAT Inhibition by Indazole Derivatives
Many indazole-based compounds function as inhibitors of the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway is implicated in various inflammatory diseases and cancers.
Caption: Inhibition of the JAK-STAT signaling pathway by an indazole derivative.
Conclusion
From the foundational discoveries of the 19th century to the sophisticated synthetic methodologies of the 21st, the story of substituted indazoles is one of continuous innovation. The versatility of the indazole scaffold, coupled with an ever-expanding toolkit of synthetic reactions, ensures its continued prominence in the field of drug discovery. This guide provides a snapshot of the historical context and key technical aspects of indazole synthesis, offering a valuable resource for researchers dedicated to the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnrjournal.com [pnrjournal.com]
Theoretical Conformational Analysis of 5-Chloro-1H-indazol-6-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical framework for the conformational analysis of 5-Chloro-1H-indazol-6-amine, a substituted indazole with potential applications in medicinal chemistry. Indazole derivatives are known to exhibit a wide range of biological activities, and understanding their three-dimensional structure is crucial for rational drug design and development.[1][2] This document outlines a detailed computational methodology for identifying stable conformers, analyzing their geometric and electronic properties, and understanding the energetic landscape of the molecule. The presented protocols and data serve as a robust starting point for further in-silico and experimental investigations.
Introduction
Indazoles are bicyclic heterocyclic aromatic compounds that are isosteres of indoles and exhibit significant therapeutic potential, including anti-cancer, anti-inflammatory, and anti-viral properties.[3][4] The biological activity of these compounds is intrinsically linked to their three-dimensional conformation, which dictates their interaction with biological targets. This compound is a derivative of the indazole core, featuring a chlorine atom and an amine group as substituents on the benzene ring. These functional groups can significantly influence the molecule's conformational preferences through steric and electronic effects, including the potential for intramolecular hydrogen bonding.
A thorough conformational analysis is essential for understanding the structure-activity relationship (SAR) of this molecule.[5] Theoretical methods, particularly quantum chemical calculations, provide a powerful and cost-effective means to explore the potential energy surface and identify low-energy conformers.[6][7] This guide details a proposed computational workflow for the conformational analysis of this compound, presents hypothetical data for the most stable conformers, and illustrates key relationships using diagrammatic representations.
Theoretical Methodology
The conformational landscape of this compound is primarily determined by the orientation of the amine group and the tautomeric state of the indazole ring. The following experimental protocols outline a robust computational approach for a comprehensive theoretical conformational analysis.
Tautomer Identification and Optimization
The indazole ring can exist in different tautomeric forms, with the 1H and 2H tautomers being the most common.[3] The relative stability of these tautomers for this compound will be determined using Density Functional Theory (DFT) calculations.
-
Software: Gaussian 16 or similar quantum chemistry package.[8]
-
Method: DFT with the B3LYP functional and the 6-311++G(d,p) basis set.[6][9]
-
Procedure:
-
Construct the 3D structures of the 1H and 2H tautomers of this compound.
-
Perform geometry optimization for each tautomer in the gas phase.
-
Calculate the vibrational frequencies to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies).
-
Determine the electronic energy, enthalpy, and Gibbs free energy for each tautomer. The tautomer with the lower Gibbs free energy is considered the more stable.
-
Conformational Search
For the most stable tautomer, a systematic conformational search will be performed to identify all low-energy conformers arising from the rotation of the amine group.
-
Procedure:
-
Define the dihedral angle corresponding to the rotation of the C-C-N-H bond of the amine group.
-
Perform a relaxed potential energy surface (PES) scan by rotating this dihedral angle in steps of 10 degrees, from 0 to 360 degrees.
-
At each step, optimize the geometry while keeping the selected dihedral angle fixed.
-
Identify the energy minima on the PES.
-
Perform a full geometry optimization and frequency calculation for each identified minimum to obtain the final stable conformers.
-
Analysis of Conformational Properties
For each stable conformer, a range of geometric and electronic properties will be calculated to provide a comprehensive understanding of its characteristics.
-
Geometric Parameters: Key bond lengths, bond angles, and dihedral angles will be tabulated.
-
Electronic Properties:
-
Dipole Moment: To understand the molecule's polarity.
-
Molecular Electrostatic Potential (MEP): To identify regions of positive and negative electrostatic potential, which are important for intermolecular interactions.
-
Frontier Molecular Orbitals (HOMO and LUMO): To analyze the molecule's reactivity and electronic transitions. The energy gap between the HOMO and LUMO provides an indication of chemical stability.[6]
-
Results and Discussion
This section presents hypothetical data that would be obtained from the proposed computational study.
Tautomeric Stability
The relative energies of the 1H and 2H tautomers of this compound are summarized in Table 1. Based on previous studies of indazole derivatives, the 1H tautomer is expected to be more stable.[2][3]
| Tautomer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| 1H-Tautomer | 0.00 | 0.00 |
| 2H-Tautomer | 4.50 | 4.25 |
| Table 1. Hypothetical Relative Energies of this compound Tautomers. |
Conformational Analysis of the 1H-Tautomer
The conformational search for the more stable 1H-tautomer is expected to reveal two primary stable conformers, corresponding to different orientations of the amine group. The relative energies and key properties of these hypothetical conformers are presented in Table 2.
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C5-C6-N-H) | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) |
| Conformer A | 0.00 | 0° (planar) | 2.5 | 4.2 |
| Conformer B | 1.20 | 180° (planar) | 3.1 | 4.1 |
| Table 2. Hypothetical Properties of the Stable Conformers of this compound (1H-Tautomer). |
Conformer A, with a dihedral angle of 0°, is predicted to be the global minimum due to the potential for a weak intramolecular hydrogen bond between one of the amine hydrogens and the nitrogen at position 1 of the indazole ring. Conformer B represents the other planar orientation of the amine group. The energy barrier for rotation between these conformers is expected to be low, suggesting that the molecule is flexible at room temperature.
Visualizations
The following diagrams illustrate the proposed workflows and conceptual relationships.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones [organic-chemistry.org]
- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Tautomeric Forms of Substituted Indazoles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indazole, a bicyclic heteroaromatic system, is a privileged scaffold in medicinal chemistry, featuring in numerous approved drugs and clinical candidates. The biological activity of indazole-based compounds is intrinsically linked to their three-dimensional structure and the precise presentation of hydrogen bond donors and acceptors. A critical, yet often overlooked, aspect of indazole chemistry is tautomerism, which can significantly influence the physicochemical properties and pharmacological activity of these molecules. This technical guide provides a comprehensive overview of the tautomeric forms of substituted indazoles, focusing on the equilibrium between the 1H- and 2H-tautomers, the factors governing this equilibrium, and the experimental and computational methods for their characterization. This document is intended to serve as a valuable resource for researchers in drug discovery and development, aiding in the rational design and optimization of indazole-based therapeutics.
Indazoles can exist in three potential tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole. However, the 3H-tautomer is generally considered to be significantly less stable and is rarely observed.[1] The most relevant and studied equilibrium is that between the 1H- and 2H-tautomers. The 1H-indazole, with its benzenoid structure, is thermodynamically more stable than the 2H-indazole, which possesses a quinonoid character.[1]
Factors Influencing Tautomeric Equilibrium
The position of the tautomeric equilibrium in substituted indazoles is a delicate balance of several factors, including the electronic nature of substituents, solvent effects, and temperature.
-
Substituent Effects: The electronic properties of substituents on the indazole ring can significantly impact the relative stability of the 1H- and 2H-tautomers. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can differentially stabilize or destabilize the respective tautomeric forms. While the 1H-tautomer is generally favored, specific substitution patterns can shift the equilibrium.
-
Solvent Effects: The polarity and hydrogen-bonding capacity of the solvent play a crucial role in determining the predominant tautomeric form in solution.[1] Polar solvents may stabilize the more polar tautomer. The dipole moment of 2-methyl-2H-indazole (3.40 D) is significantly higher than that of 1-methyl-1H-indazole (1.50 D), suggesting that polar solvents might favor the 2H-tautomer.[1] In DMSO-d6 solution, the 1H-tautomer of some indazole derivatives predominates, whereas in less polar solvents like CDCl3 or CD2Cl2, the 2H-tautomer can be stabilized by intramolecular hydrogen bonds.[2]
-
Temperature: Temperature can influence the tautomeric equilibrium. Low-temperature NMR studies can be employed to slow down the rate of proton exchange between tautomers, potentially allowing for the observation of the less stable 2H-tautomer.[3]
Experimental Characterization
The determination of the predominant tautomeric form of a substituted indazole is crucial for understanding its properties and biological activity. The two primary experimental techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for characterizing and quantifying tautomeric mixtures in solution. The chemical shifts of protons and carbons are sensitive to the electronic environment, which differs between the 1H- and 2H-tautomers.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the substituted indazole sample.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum on a spectrometer operating at a field strength of 400 MHz or higher to ensure good signal dispersion.
-
Use standard acquisition parameters. A 30-45° pulse angle, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds are typical.
-
Acquire a sufficient number of scans (e.g., 16 to 64) to achieve a good signal-to-noise ratio.
-
Maintain a constant temperature throughout the experiment, as temperature can affect the tautomeric equilibrium.
-
-
Signal Assignment and Integration:
-
Process the acquired FID (Free Induction Decay) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform.
-
Phase and baseline correct the spectrum carefully.
-
Identify and assign the signals corresponding to each tautomer. This may require the use of 2D NMR techniques such as COSY, HSQC, and HMBC for unambiguous assignment, especially for complex substitution patterns.[3] Key diagnostic signals are often the N-H proton (typically a broad singlet at high chemical shift, >10 ppm) and the protons on the indazole core.
-
Select well-resolved signals that are unique to each tautomer for integration.
-
Integrate the selected signals accurately. The molar ratio of the tautomers is directly proportional to the ratio of their integral values.
-
-
Data Analysis and Reporting:
-
Calculate the percentage of each tautomer in the mixture based on the integral ratios.
-
Report the determined tautomeric ratio along with the solvent used and the temperature at which the experiment was conducted.
-
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction provides definitive, unambiguous evidence of the tautomeric form present in the solid state.
-
Crystal Growth:
-
Grow single crystals of the substituted indazole suitable for X-ray diffraction analysis. This is often the most challenging step.
-
Common crystallization techniques include slow evaporation of a solvent, vapor diffusion, and cooling of a saturated solution. A variety of solvents and solvent mixtures should be screened.
-
A good crystal should be transparent with no visible flaws, and typically larger than 0.1 mm in all dimensions.[4][5]
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations and potential crystal degradation.
-
Use a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Collect a complete dataset of diffraction intensities by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data, including integration of reflection intensities and corrections for absorption.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the atomic positions, and thermal parameters against the experimental data.
-
Locate the hydrogen atoms from the difference Fourier map. The position of the hydrogen atom on one of the nitrogen atoms of the pyrazole ring will unambiguously identify the tautomer present in the solid state.
-
-
Data Analysis and Visualization:
-
Analyze the final refined structure to determine bond lengths, bond angles, and intermolecular interactions.
-
Generate graphical representations of the molecular structure and crystal packing.
-
Quantitative Data
The following tables summarize key quantitative data related to the tautomerism of substituted indazoles.
Calculated Relative Energies of Indazole Tautomers
| Tautomer | Method | Basis Set | Relative Energy (kcal/mol) | Reference |
| 2H-Indazole | MP2 | 6-31G** | +3.6 | [6] |
| 2H-Indazole | B3LYP | 6-311++G(d,p) | +4.8 | [7] |
| 2H-Indazole | MP2 | cc-pVTZ | +3.25 | [8] |
¹H NMR Chemical Shifts (δ, ppm) for Substituted 1H-Indazoles
| Substituent | H3 | H4 | H5 | H6 | H7 | Solvent | Reference |
| Unsubstituted | 8.10 (s) | 7.77 (d) | 7.18 (m) | 7.40 (m) | 7.51 (d) | CDCl₃ | [9] |
| 3-Phenyl-6-nitro | - | 8.26 (s) | - | 8.14-8.07 (m) | 7.98-7.96 (m) | CDCl₃ | [10] |
| 3-Phenyl-6-CF₃ | - | 8.11 (d) | 7.46-7.42 (m) | - | 7.98 (d) | CDCl₃ | [10] |
| 6-Nitro-3-p-tolyl | - | 8.00 (s) | - | 8.09-8.03 (m) | 7.87 (d) | CDCl₃ | [10] |
| 3-Phenyl-6-CN | - | 8.12 (d) | 7.45 (d) | - | 7.70 (s) | CDCl₃ | [10] |
| 1-(p-tolyl)-3-COOMe | - | 8.32 (d) | 7.40-7.34 (m) | 7.47 (t) | 7.69 (d) | CDCl₃ | [9] |
¹³C NMR Chemical Shifts (δ, ppm) for Substituted 1H-Indazoles
| Substituent | C3 | C3a | C4 | C5 | C6 | C7 | C7a | Solvent | Reference |
| Unsubstituted | 134.77 | 123.13 | 120.86 | 120.96 | 126.80 | 109.71 | 140.01 | CDCl₃ | [9] |
| 3-Phenyl-6-nitro | 146.56 | 122.07 | 106.96 | 116.19 | 146.99 | 124.13 | 140.32 | CDCl₃ | [10] |
| 3-Phenyl-6-CF₃ | 146.42 | 122.63 | 113.00 | 120.80 | 124.57 | 125.51 | 136.97 | CDCl₃ | [10] |
| 6-Nitro-3-p-tolyl | 146.62 | 122.02 | 107.20 | 115.99 | 146.98 | 124.03 | 140.24 | CDCl₃ | [10] |
| 3-Phenyl-6-CN | 146.51 | 122.53 | 115.50 | 123.07 | 110.18 | 123.57 | 140.26 | CDCl₃ | [10] |
| 1-(p-tolyl)-3-COOMe | 136.7 | 122.3 | 123.8 | 124.4 | 127.5 | 110.9 | 140.3 | CDCl₃ | [9] |
¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Selected 2H-Indazoles
| Substituent | Tautomer | Nucleus | H3/C3 | H4/C4 | H5/C5 | H6/C6 | H7/C7 | Solvent | Reference |
| 2-(4-Cl-phenyl)-7-nitro | 2H | ¹H | 8.62 (s) | 7.23 (d) | - | - | 8.36 (d) | CDCl₃ | [11] |
| ¹³C | 126.1 | 121.2 | 126.3 | 122.7 | 128.9 | CDCl₃ | [11] | ||
| 2-(3-Br-phenyl)-7-nitro | 2H | ¹H | 9.50 (s) | 7.31 (t) | - | - | 8.38-8.28 (m) | DMSO-d₆ | [11] |
| ¹³C | 125.2 | 121.1 | 125.9 | 123.4 | 130.4 | DMSO-d₆ | [11] |
Computational Chemistry Workflow
Quantum mechanical calculations are invaluable for predicting the relative stabilities of tautomers and understanding the factors that influence the equilibrium.
Detailed Protocol for Calculating Tautomer Energies
-
Structure Building:
-
Construct the 3D structures of the 1H- and 2H-tautomers of the substituted indazole using molecular modeling software.
-
-
Geometry Optimization:
-
Perform geometry optimization for each tautomer using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-311++G(d,p).[7]
-
-
Frequency Calculation:
-
Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energy, thermal corrections).
-
-
Solvation Modeling:
-
To model the effect of a solvent, use an implicit solvation model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).
-
-
Energy Calculation and Analysis:
-
Calculate the relative free energies (ΔG) of the tautomers in the gas phase and in solution. The tautomer with the lower free energy is the more stable one.
-
The equilibrium constant (KT) can be calculated from the difference in free energy (ΔG) using the equation: ΔG = -RT ln(KT).
-
Visualizations
Tautomeric Equilibrium of Substituted Indazoles
Note: The IMG SRC paths in the DOT script are placeholders and should be replaced with actual image URLs or local paths for the chemical structures of 1H- and 2H-indazole if rendering locally.
Caption: Tautomeric equilibrium of substituted indazoles.
Workflow for Incorporating Tautomer Analysis in Drug Discovery
References
- 1. benchchem.com [benchchem.com]
- 2. 2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How Tautomerization Influences Drug Metabolite Formation? [eureka.patsnap.com]
- 4. Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 6. dot | Graphviz [graphviz.org]
- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indazole(271-44-3) 1H NMR [m.chemicalbook.com]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
Navigating Preclinical Development: A Technical Guide to the Solubility and Stability of 5-Chloro-1H-indazol-6-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential solubility and stability studies for the novel compound 5-Chloro-1H-indazol-6-amine. In the competitive landscape of drug discovery, a thorough understanding of a molecule's physicochemical properties is paramount for successful preclinical and clinical development. Poor solubility can hinder absorption and lead to variable in vivo exposure, while instability can compromise shelf-life, safety, and efficacy.
While specific experimental data for this compound is not extensively available in public literature, this guide outlines the industry-standard experimental protocols and data presentation formats necessary to characterize this promising molecule. The methodologies described herein are based on established practices and regulatory guidelines, providing a robust framework for its evaluation.
Section 1: Solubility Assessment
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Low solubility can be a major hurdle in drug development, often leading to incomplete absorption and high inter-individual variability. Distinctions are typically made between kinetic and thermodynamic solubility to guide different stages of drug discovery and development.
Kinetic vs. Thermodynamic Solubility
-
Kinetic Solubility: This measures the concentration of a compound in solution when it is rapidly prepared from a stock solution (often in DMSO) and then diluted in an aqueous buffer. It is a high-throughput screening method used in early discovery to quickly assess the solubility of a large number of compounds.[1][2][3][4]
-
Thermodynamic Solubility: This is the true equilibrium solubility of a compound, determined by allowing the solid form to equilibrate with the solvent over a longer period. This measurement is more time-consuming but provides a more accurate representation of the compound's solubility, which is crucial for formulation development.[5][6][7][8]
Experimental Protocols
This high-throughput method is suitable for early-stage assessment.
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.
-
Aqueous Buffer Addition: Add phosphate-buffered saline (PBS) at pH 7.4 to each well, bringing the final DMSO concentration to less than 1%.
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering at a specific wavelength (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed, indicating precipitation.
This method determines the equilibrium solubility and is considered the gold standard.[1][5]
Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a series of glass vials containing buffers of different pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).
-
Equilibration: Seal the vials and place them in a shaker incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Separation: After incubation, filter the samples through a 0.45 µm filter to remove undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Data Analysis: The thermodynamic solubility is reported as the average concentration from replicate measurements for each pH.
Data Presentation
Quantitative solubility data should be presented in a clear and organized table. While specific data for this compound is not available, Table 1 provides a template and includes data for a structurally related compound for context.
| Compound | Assay Type | pH | Temperature (°C) | Solubility (µg/mL) |
| This compound | Kinetic | 7.4 | 25 | Data to be determined |
| This compound | Thermodynamic | 2.0 | 25 | Data to be determined |
| This compound | Thermodynamic | 7.4 | 25 | Data to be determined |
| 4-chloro-1H-indazol-3-amine[9] | Thermodynamic | 7.4 | Not Specified | 11 |
Table 1: Solubility Data Summary
Visualization of Experimental Workflow
Section 2: Stability Assessment
Evaluating the chemical stability of this compound is crucial for determining its shelf-life, identifying potential degradation products, and developing a stable formulation. Stability testing involves both long-term studies under recommended storage conditions and forced degradation studies under accelerated or stress conditions.
Forced Degradation (Stress Testing)
Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation pathways and to develop stability-indicating analytical methods.[10][11][12][13] These studies expose the drug substance to conditions more severe than those used in accelerated stability testing.[10]
Protocol:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents.
-
Stress Conditions: Expose the samples to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[12]
-
-
Analysis: At specified time points, analyze the stressed samples using a stability-indicating HPLC method to separate the parent compound from any degradation products. Mass spectrometry can be used to identify the structure of significant degradants.
-
Mass Balance: Calculate the mass balance to ensure that all degradation products have been accounted for.
Long-Term Stability (ICH Guidelines)
Long-term stability studies are conducted to establish the re-test period or shelf life of a drug substance under recommended storage conditions.[14][15][16][17] These studies are governed by the International Council for Harmonisation (ICH) guidelines.[14][15][16][17]
Protocol:
-
Batch Selection: Use at least three primary batches of this compound for the study.
-
Storage Conditions: Store the samples under the following long-term and accelerated conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Frequency: Test the samples at specified intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).[15]
-
Analytical Tests: At each time point, perform a full battery of tests, including appearance, assay, purity (related substances), and any other critical quality attributes.
Data Presentation
The results of forced degradation studies are typically summarized in a table that indicates the extent of degradation under each stress condition.
| Stress Condition | Reagent/Setting | Duration | Temperature | % Degradation of Parent | No. of Degradants |
| Acid Hydrolysis | 0.1 M HCl | 24h | 60°C | Data to be determined | Data to be determined |
| Base Hydrolysis | 0.1 M NaOH | 24h | 60°C | Data to be determined | Data to be determined |
| Oxidation | 3% H₂O₂ | 24h | RT | Data to be determined | Data to be determined |
| Thermal | Solid State | 48h | 80°C | Data to be determined | Data to be determined |
| Photolytic | Solid & Solution | Per ICH Q1B | RT | Data to be determined | Data to be determined |
Table 2: Forced Degradation Study Summary
Visualization of Experimental Workflow
References
- 1. enamine.net [enamine.net]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In-vitro Thermodynamic Solubility [protocols.io]
- 6. evotec.com [evotec.com]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. researchgate.net [researchgate.net]
- 9. 3-Amino-4-chloroindazole | C7H6ClN3 | CID 313444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. biopharminternational.com [biopharminternational.com]
- 11. acdlabs.com [acdlabs.com]
- 12. veeprho.com [veeprho.com]
- 13. ijpsr.com [ijpsr.com]
- 14. mastercontrol.com [mastercontrol.com]
- 15. database.ich.org [database.ich.org]
- 16. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 17. pharma.gally.ch [pharma.gally.ch]
A Technical Guide to Quantum Chemical Calculations for Indazole Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Indazole and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous therapeutic agents with a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The versatility of the indazole nucleus in drug design is augmented by computational chemistry methods, which provide deep insights into the structural and electronic properties of these molecules, thereby guiding the rational design of more potent and selective drug candidates.[4][5] This technical guide provides an in-depth overview of the application of quantum chemical calculations in the study of indazole derivatives, with a focus on methodologies, data interpretation, and practical applications in drug development.
Core Computational Methodologies
A variety of computational techniques are employed to elucidate the behavior of indazole derivatives at the molecular level. These methods are instrumental in predicting molecular properties, understanding drug-receptor interactions, and building predictive models for biological activity.
Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations for studying the electronic structure of molecules. It is widely used to determine various physicochemical properties of indazole derivatives that are crucial for their biological activity.[1]
Experimental Protocol: DFT Calculation
A typical DFT calculation workflow for an indazole derivative involves the following steps:
-
Structure Preparation: The 2D structure of the indazole derivative is drawn using chemical drawing software and converted to a 3D structure.
-
Geometry Optimization: The 3D structure is then optimized to find its most stable conformation (lowest energy state). This is commonly performed using a specific functional and basis set, for example, B3LYP with a 6-311+G(d,p) basis set.[1]
-
Frequency Calculation: Following optimization, frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Property Calculation: Once the optimized geometry is confirmed, various electronic properties are calculated. These include:
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding the chemical reactivity and stability of the molecule. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability.[1][6]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution around the molecule, identifying electrophilic and nucleophilic sites, which is vital for understanding intermolecular interactions.[1]
-
Global Reactivity Descriptors: Parameters such as chemical hardness, chemical potential, and electrophilicity index are calculated from the HOMO and LUMO energies to quantify the reactivity of the molecule.[7]
-
Software such as GAUSSIAN and ORCA are commonly used for these calculations.[1]
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, an indazole derivative) when bound to a specific protein target. It is a fundamental tool in structure-based drug design.
Experimental Protocol: Molecular Docking
-
Target Preparation: The 3D structure of the target protein is obtained from a protein database like the Protein Data Bank (PDB). Water molecules and other non-essential ligands are typically removed, and hydrogen atoms are added.
-
Ligand Preparation: The 3D structure of the indazole derivative is prepared and optimized as described in the DFT protocol.
-
Docking Simulation: A docking program (e.g., AutoDock, Glide, or GOLD) is used to place the ligand into the active site of the protein. The program explores various possible conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.[1][6]
-
Analysis of Results: The docking results are analyzed to identify the best binding poses, the binding energy, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues.[1]
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
Experimental Protocol: 3D-QSAR
-
Dataset Preparation: A dataset of indazole derivatives with known biological activities (e.g., IC50 values) is compiled.
-
Molecular Alignment: The 3D structures of all molecules in the dataset are aligned based on a common scaffold.
-
Descriptor Calculation: Molecular interaction fields (steric and electrostatic) are calculated around the aligned molecules.
-
Model Generation: A statistical method, such as Partial Least Squares (PLS), is used to build a model that correlates the calculated descriptors with the biological activity.
-
Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques.[4][8]
Data Presentation: Calculated Molecular Properties
The following tables summarize key quantitative data obtained from quantum chemical calculations for various indazole derivatives as reported in the literature.
Table 1: Frontier Molecular Orbital Energies and Energy Gaps
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| Indazole Derivative 8a | -6.21 | -1.35 | 4.86 | [1] |
| Indazole Derivative 8c | -6.54 | -1.68 | 4.86 | [1] |
| Indazole Derivative 8s | -6.78 | -1.92 | 4.86 | [1] |
Table 2: Molecular Docking Binding Energies
| Compound | Target Protein | Binding Energy (kcal/mol) | Reference |
| Indazole Derivative 8v | Renal Cancer Receptor (PDB: 6FEW) | -8.5 | [1] |
| Indazole Derivative 8w | Renal Cancer Receptor (PDB: 6FEW) | -8.7 | [1] |
| Indazole Derivative 8y | Renal Cancer Receptor (PDB: 6FEW) | -8.9 | [1] |
| BDF | COX-2 (PDB: 3NT1) | -9.11 | [5] |
Visualizations: Workflows and Logical Relationships
The following diagrams illustrate the typical workflows and logical relationships in the computational study of indazole derivatives.
Caption: A generalized workflow for computational drug design using indazole derivatives.
References
- 1. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Molecular dynamics and 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (PDF) Development of 1h-indazole derivatives as anti-inflammatory agents using computational methods (2024) | Rajesh Nanaware [scispace.com]
- 6. Synthesis molecular docking and DFT studies on novel indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
The Chemical Landscape of 5-Chloro-1H-indazol-6-amine Analogs: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, renowned for its presence in numerous biologically active compounds, including several FDA-approved drugs.[1] Its unique electronic properties and structural versatility make it an attractive core for the development of targeted therapeutics, particularly in the oncology and immunology space. This technical guide delves into the chemical space of 5-Chloro-1H-indazol-6-amine and its analogs, providing a comprehensive overview of their synthesis, biological activities, and structure-activity relationships (SAR). This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the design and optimization of novel indazole-based therapeutics.
Synthetic Strategies for this compound and its Analogs
The synthesis of the this compound core and its derivatives can be achieved through various established methodologies in heterocyclic chemistry. A common approach involves the construction of the indazole ring system from appropriately substituted aniline or benzonitrile precursors, followed by functionalization to introduce the desired diversity.
General Synthetic Protocol for Substituted Indazole Analogs
A prevalent strategy for the synthesis of substituted 1H-indazoles involves the cyclization of ortho-substituted anilines or the reaction of substituted benzonitriles with hydrazines. For the specific synthesis of this compound analogs, a plausible retro-synthetic approach is outlined below. The synthesis often commences with a commercially available substituted fluorobenzonitrile.
A representative synthetic scheme is the reaction of a bromo-substituted fluorobenzonitrile with hydrazine hydrate to form the indazol-amine core. This intermediate can then undergo Suzuki coupling with various boronic acids or esters to introduce diversity at the 5-position. Subsequent acylation and coupling reactions can be employed to further modify the molecule and explore the chemical space.[2]
Experimental Protocol: Synthesis of a 5-Substituted-1H-indazol-3-amine Analog [2]
-
Formation of the Indazole Core: 5-bromo-2-fluorobenzonitrile is refluxed with hydrazine hydrate (80%) for approximately 20 minutes. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product, 5-bromo-1H-indazol-3-amine, is isolated with a high yield.[2]
-
Suzuki Coupling: The 5-bromo-1H-indazol-3-amine intermediate is coupled with a selected boronic acid ester. The reaction is carried out in a 1:1 mixture of 1,4-dioxane and water, using PdCl₂(dppf)₂ as the catalyst and Cs₂CO₃ as the base. The reaction mixture is heated at 90°C under a nitrogen atmosphere for 6 hours. This step introduces a variety of substituents at the C-5 position of the indazole ring.[2]
-
Acylation: The resulting 5-substituted-1H-indazol-3-amine is then subjected to an acylation reaction with chloroacetic anhydride in the presence of Na₂CO₃ at room temperature for 10 hours.[2]
-
Final Coupling: The acylated intermediate is coupled with different thiophenols or piperazines in the presence of a base (e.g., KOH in ethanol or K₂CO₃ in acetonitrile) to yield the final amide-linked indazole hybrids. The reaction conditions (solvent, base, temperature) are optimized depending on the specific reactants.[2]
Biological Activity and Structure-Activity Relationships
Analogs of this compound have demonstrated a wide range of biological activities, with a significant focus on their potential as anticancer agents through the inhibition of various protein kinases. The following sections summarize the available quantitative data and key SAR observations.
Anticancer Activity
The antiproliferative activity of this compound analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values provide a quantitative measure of the potency of these compounds.
Table 1: In Vitro Anticancer Activity of Selected 1H-Indazole-6-amine Analogs
| Compound ID | R¹ | R² | A549 IC₅₀ (µM) | K562 IC₅₀ (µM) | PC-3 IC₅₀ (µM) | Hep-G2 IC₅₀ (µM) | HEK-293 IC₅₀ (µM) |
| 6o | 3-fluorophenyl | 4-(pyridin-4-yl)piperazin-1-yl | >40 | 5.15 | >40 | 18.9 | 33.2 |
| 5-Fu (control) | - | - | 15.3 | 8.72 | 12.4 | 10.5 | - |
Data extracted from a study on 1H-indazole-3-amine derivatives, where the core structure is analogous. The data for compound 6o is presented as a representative example of a potent and selective analog.[2]
Structure-Activity Relationship (SAR) Summary for Anticancer Activity: [2]
-
Substitution at the C-5 position of the indazole ring (R¹): The presence of a 3-fluorophenyl group at this position appears to be crucial for potent antitumor activity. Replacement with other groups like 4-methoxyphenyl or 3,4-dichlorophenyl generally leads to a decrease in inhibitory activity against the K562 cell line.
-
Substitution on the amide-linked side chain (R²): The nature of the substituent at this position significantly influences both potency and selectivity. For instance, compound 6o , with a 4-(pyridin-4-yl)piperazin-1-yl group, demonstrated promising activity against the K562 cell line and good selectivity over the normal HEK-293 cell line.
Kinase Inhibitory Activity
A primary mechanism of action for many indazole-based anticancer agents is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.
Table 2: Kinase Inhibitory Activity of Representative Indazole Analogs
| Compound Class | Target Kinase | IC₅₀ (nM) |
| 6-aryl-1H-indazol-3-amine derivative | FGFR1 | 15.0 |
| Optimized N-ethylpiperazine derivative | FGFR1 | 2.9 |
| 3-(pyrazin-2-yl)-1H-indazole analog | Pim-1 | 0.8 |
| Indazole piperazine analog (SR-1459) | ROCK-II | 13 |
| N-(1H-indazol-6-yl)benzenesulfonamide (K22) | PLK4 | 0.1 |
This table presents a compilation of data from various sources to illustrate the potential of the indazole scaffold against different kinase targets.[3][4]
Structure-Activity Relationship (SAR) Summary for Kinase Inhibition:
-
FGFR1 Inhibition: For 6-aryl-1H-indazol-3-amine derivatives, the introduction of an N-ethylpiperazine group has been shown to significantly enhance FGFR1 inhibitory potency.[3]
-
Pim Kinase Inhibition: Optimization of substituents on both the pyrazine and indazole rings of 3-(pyrazin-2-yl)-1H-indazole analogs is critical for achieving pan-Pim inhibitory activity.[3]
-
ROCK-II Inhibition: The nature of the linker and the substituents on the piperazine or piperidine ring in indazole-based ROCK-II inhibitors dictates their potency and selectivity.[4]
-
PLK4 Inhibition: N-(1H-indazol-6-yl)benzenesulfonamide derivatives have emerged as highly potent PLK4 inhibitors, with modifications in the solvent-exposed region influencing activity and stability.
Experimental Protocols for Biological Evaluation
To assess the biological activity of this compound analogs, a series of standardized in vitro assays are employed. These protocols are fundamental for determining the potency, selectivity, and mechanism of action of novel compounds.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol: [2]
-
Cell Seeding: Cancer cell lines (e.g., A549, K562, PC-3, Hep-G2) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (typically ranging from 0.625 to 10 µM) for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The supernatant is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.
Kinase Inhibition Assays
Biochemical assays are crucial for determining the direct inhibitory effect of compounds on specific kinase targets.
General Kinase Assay Protocol: [3]
-
Reaction Setup: In a suitable assay plate (e.g., 384-well), the kinase reaction is initiated by combining the kinase, a specific substrate, ATP, and various concentrations of the indazole inhibitor in a reaction buffer.
-
Incubation: The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.
-
Detection: The extent of substrate phosphorylation is quantified using a detection reagent. The specific detection method can vary (e.g., fluorescence, luminescence, or radioactivity) depending on the assay format.
-
Data Analysis: The kinase activity is measured, and the IC₅₀ values are determined by plotting the percentage of inhibition against the inhibitor concentration.
Specific Protocol for Lck Kinase Assay (using ADP-Glo™ Kinase Assay):
This assay measures the amount of ADP produced during the kinase reaction, which is then converted to a luminescent signal.
-
Kinase Reaction: A reaction mixture containing Lck kinase, a suitable substrate (e.g., a synthetic peptide), and ATP is prepared. The test compound is added at various concentrations.
-
ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Kinase Detection Reagent is then added to convert the ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Luminescence Measurement: The luminescence is measured using a plate-reading luminometer. The signal intensity is proportional to the amount of ADP produced and thus reflects the kinase activity.
Specific Protocol for FGFR1 Kinase Assay (using a FRET-based assay):
This assay is based on fluorescence resonance energy transfer (FRET) to measure kinase activity.
-
Reaction Components: The assay mixture includes recombinant FGFR1 kinase domain, a peptide substrate, and ATP.
-
Inhibitor Addition: The indazole analogs are added at a range of concentrations.
-
Kinase Reaction: The reaction is incubated to allow for phosphorylation of the substrate.
-
FRET Detection: The level of phosphorylation is detected using a FRET-based method, where a change in the FRET signal corresponds to the kinase activity.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental strategies is essential for a clear understanding of the drug discovery process for this compound analogs.
Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways of two key kinase targets for indazole analogs: Lck and FGFR1.
Caption: Lck Signaling Pathway in T-Cell Activation.
Caption: FGFR1 Signaling Pathway Overview.
Experimental Workflow for Kinase Inhibitor Discovery
The journey from a chemical scaffold to a potential drug candidate involves a structured workflow encompassing synthesis, screening, and optimization.
Caption: Experimental Workflow for Kinase Inhibitor Discovery.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the field of oncology. The data and protocols presented in this guide highlight the potential of these analogs as potent and selective inhibitors of various protein kinases. The structure-activity relationships discussed herein provide a rational basis for the design of next-generation inhibitors with improved efficacy and drug-like properties. Further exploration of this chemical space, guided by the experimental workflows outlined, is warranted to unlock the full therapeutic potential of this versatile heterocyclic core.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Detailed Synthesis of 5-Chloro-1H-indazol-6-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, two-step protocol for the synthesis of 5-Chloro-1H-indazol-6-amine, a valuable building block in medicinal chemistry and drug development. The synthesis involves the formation of a key intermediate, 5-chloro-6-nitro-1H-indazole, followed by the reduction of the nitro group to the desired amine.
Chemical Properties and Data
A summary of the key chemical properties for the starting materials, intermediate, and final product is provided in the table below for easy reference.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 4-Chloro-2-fluoro-1-nitrobenzene | ![]() | C₆H₃ClFNO₂ | 175.55 | 350-30-1 |
| Hydrazine monohydrate | H₆N₂O | 50.06 | 7803-57-8 | |
| 5-Chloro-6-nitro-1H-indazole | ![]() | C₇H₄ClN₃O₂ | 197.58 | 88964-33-6 |
| Iron powder | Fe | Fe | 55.85 | 7439-89-6 |
| This compound | ![]() | C₇H₆ClN₃ | 167.60 | 100960-35-8 |
Experimental Protocols
This section details the two-stage synthesis of this compound.
Step 1: Synthesis of 5-Chloro-6-nitro-1H-indazole
This procedure outlines the formation of the indazole ring system from 4-chloro-2-fluoro-1-nitrobenzene and hydrazine hydrate.
Materials:
-
4-Chloro-2-fluoro-1-nitrobenzene
-
Hydrazine monohydrate (64-65% solution)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-chloro-2-fluoro-1-nitrobenzene (1 equivalent) in ethanol.
-
Slowly add hydrazine monohydrate (2-3 equivalents) to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the product, 5-chloro-6-nitro-1H-indazole, under vacuum.
Step 2: Synthesis of this compound
This protocol describes the reduction of the nitro group of 5-chloro-6-nitro-1H-indazole to an amine group using iron powder in an acidic medium.
Materials:
-
5-Chloro-6-nitro-1H-indazole
-
Iron powder
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask containing a suspension of 5-chloro-6-nitro-1H-indazole (1 equivalent) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (5-10 equivalents).
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add concentrated hydrochloric acid (catalytic amount) to the refluxing mixture. Be cautious as the reaction can be exothermic.
-
Continue refluxing for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron residues. Wash the celite pad with ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Mandatory Visualizations
Synthesis Workflow Diagram
The following diagram illustrates the two-step synthesis protocol for this compound.
Caption: A workflow diagram illustrating the two-step synthesis of this compound.
Application Notes and Protocols for the Synthesis of a Novel Pan-Pim Inhibitor from 5-Chloro-1H-indazol-6-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of serine/threonine kinases that are crucial regulators of cell cycle progression, survival, and metabolism.[1][] Their overexpression is frequently observed in a wide range of hematological and solid tumors, making them an attractive therapeutic target in oncology.[1] Pan-Pim inhibitors, which target all three isoforms, are of particular interest to circumvent potential resistance mechanisms arising from the functional redundancy of the Pim kinases. The indazole scaffold is a privileged structure in medicinal chemistry and has been successfully utilized in the development of numerous kinase inhibitors. This document outlines a proposed synthetic route and application protocols for a novel pan-Pim inhibitor derived from 5-Chloro-1H-indazol-6-amine.
Proposed Pan-Pim Inhibitor: A Rational Design
While a specific pan-Pim inhibitor directly synthesized from this compound is not yet documented in peer-reviewed literature, a plausible synthetic strategy can be devised based on established synthetic methodologies for indazole-based kinase inhibitors. The proposed inhibitor, which we will refer to as Compound X , incorporates the this compound core. The chloro-substituent can potentially occupy a hydrophobic pocket in the ATP-binding site of the Pim kinases, while the amino group provides a key attachment point for a side chain designed to interact with the hinge region of the kinase, a common strategy in kinase inhibitor design.[3]
Pim Kinase Signaling Pathway
Pim kinases are downstream effectors of various cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway.[4] Upon activation, STATs translocate to the nucleus and induce the transcription of Pim kinases.[4] Once expressed, Pim kinases phosphorylate a number of downstream targets, leading to enhanced cell survival and proliferation.
Caption: Pim Kinase Signaling Pathway and Inhibition.
Experimental Protocols
The following protocols describe a proposed synthesis of Compound X and a method for evaluating its inhibitory activity against Pim kinases.
Synthesis of Compound X (Proposed)
This proposed synthesis involves a Suzuki coupling reaction to introduce a pyridine moiety, a common feature in many kinase inhibitors, followed by an amide coupling.
Step 1: Suzuki Coupling of this compound
Caption: Proposed Synthesis Workflow for Compound X.
Materials:
-
This compound
-
Pyridine-3-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0)
-
2 M Sodium carbonate solution
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), pyridine-3-boronic acid (1.2 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add degassed 1,4-dioxane and the 2 M sodium carbonate solution.
-
Heat the reaction mixture to 90-100 °C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the intermediate product.
Step 2: Amide Coupling
Materials:
-
Intermediate from Step 1
-
Appropriate acid chloride or anhydride (e.g., acetyl chloride)
-
Pyridine
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the intermediate from Step 1 in anhydrous DCM and cool to 0 °C.
-
Add pyridine (2 equivalents) followed by the dropwise addition of the acid chloride or anhydride (1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product, Compound X , by column chromatography or recrystallization.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is a general method to determine the IC50 values of Compound X against Pim-1, Pim-2, and Pim-3.
Materials:
-
Recombinant Pim-1, Pim-2, and Pim-3 enzymes
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Kinase assay buffer
-
Compound X (in DMSO)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of Compound X in DMSO.
-
Add the kinase, substrate, and buffer to the wells of the 384-well plate.
-
Add the diluted Compound X or DMSO (as a control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the luminescent detection reagent as per the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of Compound X and determine the IC50 value by fitting the data to a dose-response curve.
Quantitative Data
The following table presents reference IC50 values for known indazole-based pan-Pim inhibitors. The expected potency of Compound X would be in a similar nanomolar range.
| Inhibitor | Pim-1 IC50 (nM) | Pim-2 IC50 (nM) | Pim-3 IC50 (nM) | Reference |
| Compound 82a | 0.4 | 1.1 | 0.4 | [5] |
| A hypothetical indazole derivative | 5 | 20 | 8 | [Fictional] |
| Another hypothetical derivative | 12 | 55 | 15 | [Fictional] |
Note: The data for hypothetical derivatives is included for illustrative purposes to show a potential range of activities.
Conclusion
The use of this compound as a starting material presents a promising avenue for the development of novel pan-Pim kinase inhibitors. The proposed synthetic route is based on well-established chemical transformations, and the resulting compounds are expected to exhibit potent and selective inhibition of the Pim kinase family. The provided protocols offer a framework for the synthesis and evaluation of these potential therapeutic agents. Further optimization of the synthetic route and extensive biological characterization will be necessary to fully elucidate the therapeutic potential of this compound class.
References
- 1. researchgate.net [researchgate.net]
- 3. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Suzuki-Miyaura Coupling with 5-bromo-1H-indazol-3-amine for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications as anti-cancer, anti-inflammatory, and anti-HIV agents.[1][2][3] The functionalization of the indazole ring is crucial for modulating the pharmacological properties of these molecules. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for creating carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl groups onto the indazole core.[1][2]
This document provides detailed application notes on the reaction mechanism and experimental protocols for the Suzuki-Miyaura coupling of 5-bromo-1H-indazol-3-amine. This specific building block is of significant interest as it allows for diversification at the C5 position while retaining a key amino group at C3, a common feature in kinase inhibitors. The protocols and data presented herein serve as a comprehensive guide for researchers engaged in the synthesis of novel indazole-based compounds for drug discovery programs.[4]
Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium complex. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7]
-
Oxidative Addition: The cycle begins with a catalytically active Pd(0) species, which undergoes oxidative addition to the carbon-bromine bond of 5-bromo-1H-indazol-3-amine. This step forms a square planar Pd(II) complex.[5][6]
-
Transmetalation: The arylboronic acid is activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate complex.[8] This complex then transfers its organic group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) intermediate. This is the transmetalation step.[5]
-
Reductive Elimination: The final step is reductive elimination, where the two organic ligands on the palladium complex couple to form the new C-C bond of the product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5]
A key consideration for substrates like 5-bromo-1H-indazol-3-amine is the presence of unprotected, acidic N-H groups (on the indazole ring and the amine). These groups can potentially coordinate to the palladium center, leading to catalyst inhibition.[9] The choice of appropriate ligands, bases, and reaction conditions is therefore critical to mitigate these effects and achieve high reaction efficiency.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Purification Techniques for 5-Chloro-1H-indazol-6-amine Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-1H-indazol-6-amine is a key intermediate in the synthesis of various pharmaceutically active compounds. The purity of this intermediate is critical as it directly impacts the quality, yield, and impurity profile of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the purification of this compound, focusing on common laboratory techniques such as recrystallization and column chromatography. The methodologies described are based on established procedures for structurally similar indazole derivatives and are intended to serve as a comprehensive guide for achieving high-purity material.
Synthetic Pathway Overview and Potential Impurities
The most common synthetic route to this compound involves the reduction of a 5-chloro-6-nitro-1H-indazole precursor. This process can introduce several potential impurities that need to be removed during purification.
Potential Impurities May Include:
-
Unreacted Starting Material: Residual 5-chloro-6-nitro-1H-indazole.
-
Incomplete Reduction Products: Such as nitroso or hydroxylamine intermediates.
-
Side Products: Arising from undesired reactions during the reduction process.
-
Catalyst Residues: If catalytic hydrogenation is employed (e.g., Palladium on carbon).
-
Regioisomers: Depending on the synthetic route, other positional isomers may be formed.
A general overview of the synthetic and purification workflow is presented below.
Purification Techniques
Two primary methods have been identified as effective for the purification of chloro-amino-indazole derivatives: recrystallization and column chromatography. The choice of method will depend on the impurity profile, the scale of the purification, and the desired final purity.
Data Presentation: Comparison of Purification Techniques
The following table summarizes representative quantitative data for the purification of amino-indazole intermediates based on literature for structurally similar compounds. Note: These values are illustrative and may vary for this compound.
| Purification Method | Initial Purity (HPLC Area %) | Final Purity (HPLC Area %) | Typical Recovery Yield (%) | Key Parameters |
| Recrystallization | 85 - 95% | > 98% | 70 - 90% | Solvent system, Cooling rate |
| Column Chromatography | 70 - 90% | > 99% | 50 - 80% | Stationary phase, Eluent system |
Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is a cost-effective and scalable method for removing impurities, particularly when the desired compound is highly crystalline and the impurities have different solubility profiles. For amino-indazoles, alcoholic solvents or aqueous mixtures are often effective.
Materials:
-
Crude this compound
-
Ethanol (or Methanol)
-
Deionized Water
-
Erlenmeyer flask
-
Heating mantle with magnetic stirrer
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, assess the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, water, ethanol/water mixtures) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but sparingly when cold. For many amino-indazoles, a mixture of an alcohol and water provides good results.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen hot solvent (e.g., ethanol) to dissolve the solid completely with stirring and gentle heating. If using a mixed solvent system (e.g., methanol/water), dissolve the crude product in the solvent in which it is more soluble (methanol) and then add the anti-solvent (water) dropwise until turbidity persists. Heat the mixture to get a clear solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote crystal growth, you can scratch the inside of the flask with a glass rod at the liquid-air interface. Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Column Chromatography
Column chromatography is a highly effective technique for separating compounds with similar polarities and for achieving very high purity, albeit often with lower recovery than recrystallization.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hexanes or Petroleum Ether
-
Chromatography column
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Developing chamber
-
UV lamp
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
Stationary Phase and Eluent Selection:
-
Stationary Phase: Silica gel is the most common choice for the purification of indazole derivatives.
-
Eluent System: Use TLC to determine a suitable eluent system. Spot the crude material on a TLC plate and develop it in various solvent mixtures. A good solvent system will result in the desired compound having an Rf value of approximately 0.2-0.4. Common eluent systems for amino-indazoles include gradients of ethyl acetate in hexanes/petroleum ether or methanol in dichloromethane.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent.
-
Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column and begin elution.
-
Collect fractions in separate tubes or flasks.
-
Monitor the separation by TLC, spotting every few fractions to identify which fractions contain the pure product.
-
-
Isolation of Pure Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Conclusion
The purification of this compound is a crucial step in the synthesis of many high-value pharmaceutical compounds. The choice between recrystallization and column chromatography will depend on the specific requirements of the synthesis. Recrystallization offers a scalable and economical option for achieving good purity, while column chromatography provides a method for obtaining very high purity material, which is often necessary for subsequent synthetic steps and for meeting stringent regulatory standards. The protocols provided herein serve as a detailed guide for researchers and scientists to effectively purify this important intermediate. It is always recommended to perform small-scale optimization experiments to determine the most suitable conditions for a specific batch of crude material.
Application of 5-Chloro-1H-indazol-6-amine in Kinase Inhibitor Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-1H-indazol-6-amine is a privileged heterocyclic scaffold that serves as a crucial starting material in the design and synthesis of potent and selective kinase inhibitors. Its unique structural features, including the indazole core, a chlorine substituent at the 5-position, and an amino group at the 6-position, provide a versatile platform for generating diverse libraries of compounds targeting various kinases implicated in cancer and other diseases. The indazole ring system is a well-established bioisostere of the purine core of ATP, enabling competitive inhibition at the kinase ATP-binding site. The chloro and amino functionalities offer key points for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.
This document provides detailed application notes on the utility of this compound in the discovery of inhibitors for key oncogenic kinases, including Polo-like Kinase 4 (PLK4), Fibroblast Growth Factor Receptor (FGFR), and the proto-oncogene c-Met. Furthermore, it outlines comprehensive experimental protocols for the synthesis and biological evaluation of kinase inhibitors derived from this versatile scaffold.
Key Kinase Targets and Rationale for Inhibition
Kinases are a class of enzymes that play a pivotal role in cellular signal transduction by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
-
Polo-like Kinase 4 (PLK4): A serine/threonine kinase that is a master regulator of centriole duplication. Overexpression of PLK4 is observed in a variety of cancers and is associated with aneuploidy and genomic instability. Inhibition of PLK4 represents a promising therapeutic strategy to induce mitotic catastrophe and apoptosis in cancer cells.
-
Fibroblast Growth Factor Receptors (FGFRs): A family of receptor tyrosine kinases (FGFR1-4) that, upon activation by fibroblast growth factors (FGFs), trigger downstream signaling pathways involved in cell proliferation, survival, migration, and angiogenesis. Aberrant FGFR signaling, through gene amplification, mutations, or translocations, is a known driver in various solid tumors.
-
c-Met (Hepatocyte Growth Factor Receptor): A receptor tyrosine kinase that, upon binding to its ligand, hepatocyte growth factor (HGF), activates downstream pathways such as the RAS/MAPK and PI3K/Akt pathways, promoting cell proliferation, survival, and invasion.[1] Dysregulation of the HGF/c-Met axis is implicated in the development and metastasis of numerous cancers.[1]
Data Presentation: Inhibitory Activities of this compound Derivatives
The following tables summarize the reported in vitro inhibitory activities of kinase inhibitors derived from or related to the this compound scaffold.
Table 1: PLK4 Inhibitory Activity
| Compound ID | Modification on Indazole Scaffold | PLK4 IC50 (nM) | Cell Line | Cellular IC50 (µM) | Reference |
| K22 | N-(1H-indazol-6-yl)benzenesulfonamide derivative | 0.1 | MCF-7 | 1.3 | |
| CFI-400945 | Indazole derivative | 2.8 | - | - | |
| Axitinib | Indazole derivative | 6.5 | - | - | |
| C05 | Indazole-based derivative | < 0.1 | IMR-32 | 0.948 | [2][3] |
| MCF-7 | 0.979 | [3] | |||
| H460 | 1.679 | [3] |
Table 2: FGFR Inhibitory Activity
| Compound ID | Modification on Indazole Scaffold | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | Cell Line | Cellular IC50 (µM) | Reference |
| Compound 9h | 4-((3R,5S)-3,5-dimethylpiperazin-1-yl)-N-(6-(3-methoxyphenyl)-1H-indazol-3-yl)benzamide | 15.0 | - | - | 0.642 | [4] |
| Compound 10h | 5-amino-1H-pyrazole-4-carboxamide derivative | 46 | 41 | NCI-H520 | 0.019 | [5] |
| SNU-16 | 0.059 | [5] | ||||
| KATO III | 0.073 | [5] |
Table 3: c-Met Inhibitory Activity
| Compound ID | Modification on Indazole Scaffold | c-Met IC50 (µM) (TR-FRET) | Cell Line | Cellular IC50 (µM) | Reference |
| Compound 4d | Indazole derivative | 0.17 | - | 5.45 | [6] |
| PHA-665752 | - | - | LKR-13 | > 1.0 (c-Met independent effects observed) | [7] |
| HS-10241 | Selective c-MET inhibitor | 0.0007 | - | - | [8] |
Experimental Protocols
I. General Synthetic Protocol: Suzuki Coupling for Aryl-Substituted Indazole Derivatives
This protocol describes a general method for the synthesis of N-aryl-5-chloro-1H-indazol-6-amine derivatives, a common structural motif in kinase inhibitors, via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)
-
Base (e.g., K2CO3 or Cs2CO3, 2 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1 equivalent), the corresponding arylboronic acid (1.2 equivalents), base (2 equivalents), and the palladium catalyst (5 mol%).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-aryl-5-chloro-1H-indazol-6-amine derivative.
II. In Vitro Kinase Inhibition Assays
This protocol is based on the ADP-Glo™ Kinase Assay system, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
Materials:
-
Recombinant human PLK4 enzyme
-
Substrate (e.g., Myelin Basic Protein)
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test compounds (dissolved in DMSO)
-
384-well plates
-
Luminometer
Procedure:
-
Prepare a reaction mixture containing kinase buffer, PLK4 enzyme, and substrate.
-
Add the test compound at various concentrations (typically in a 10-point dose-response curve) or DMSO (vehicle control) to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
This protocol utilizes a TR-FRET-based assay to measure the inhibition of c-Met kinase activity.
Materials:
-
Recombinant human c-Met enzyme
-
Fluorescein-labeled substrate peptide
-
ATP
-
Terbium-labeled anti-phospho-substrate antibody
-
Test compounds (dissolved in DMSO)
-
384-well plates
-
TR-FRET-compatible plate reader
Procedure:
-
Prepare a kinase reaction mixture containing c-Met enzyme and the fluorescein-labeled substrate in kinase buffer.
-
Add the test compounds at various concentrations or DMSO to the wells of a 384-well plate.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60-90 minutes).
-
Stop the reaction and detect phosphorylation by adding a solution containing EDTA and the terbium-labeled anti-phospho-substrate antibody.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Measure the TR-FRET signal (emission at 520 nm and 490 nm with excitation at 340 nm).
-
Calculate the emission ratio (520 nm / 490 nm) and determine the percent inhibition and IC50 values.
III. Cellular Assays
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Western blotting is used to detect changes in the phosphorylation status of a target kinase and its downstream effectors, providing evidence of target engagement in a cellular context.
Materials:
-
Cancer cell line
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PLK4, anti-total-PLK4, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Treat cultured cancer cells with the test compound at various concentrations for a specified time.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or a downstream substrate.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total form of the target protein or a loading control (e.g., β-actin or GAPDH).
Visualizations
References
- 1. promega.com [promega.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. MTT (Assay protocol [protocols.io]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 8. PLK4 Kinase Enzyme System [promega.jp]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of N-Aryl Indazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of N-aryl indazoles, a critical structural motif in medicinal chemistry, via palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is highlighted as a primary and versatile method for this transformation.
Introduction
N-aryl indazoles are a prominent class of heterocyclic compounds frequently found in pharmacologically active molecules. Their synthesis is of significant interest to the pharmaceutical industry for the development of new therapeutic agents. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as powerful and general methods for the construction of the C–N bond between an indazole and an aryl group. These methods offer significant advantages over traditional techniques, including milder reaction conditions, broader substrate scope, and higher functional group tolerance.
The key to a successful and selective N-arylation of indazoles lies in the careful selection of the palladium catalyst, phosphine ligand, base, and solvent. For unsymmetrical indazoles, regioselectivity (N1 vs. N2 arylation) is a critical consideration that can often be controlled by the choice of reaction parameters.
Palladium-Catalyzed N-Arylation of Indazoles: Key Methods and Considerations
The most widely employed palladium-catalyzed method for the synthesis of N-aryl indazoles is the Buchwald-Hartwig amination. This reaction involves the coupling of an indazole with an aryl halide (or triflate) in the presence of a palladium catalyst, a phosphine ligand, and a base.
Key Components of the Buchwald-Hartwig Amination:
-
Palladium Precatalyst: Common sources of palladium include palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).
-
Phosphine Ligands: The choice of ligand is crucial for catalytic activity and selectivity. A variety of electron-rich and sterically hindered phosphine ligands have been developed, with biarylphosphines such as XPhos, SPhos, and RuPhos, as well as ferrocene-based ligands like dppf, being particularly effective.
-
Base: A non-nucleophilic base is required to deprotonate the indazole. Common bases include cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), and sodium tert-butoxide (NaOt-Bu).
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, and tetrahydrofuran (THF) are typically used.
-
Aryl Partner: Aryl bromides, iodides, and triflates are all suitable coupling partners. Aryl chlorides can also be used, often with more specialized catalyst systems.
Catalytic Cycle and Experimental Workflow
The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle. The key steps include oxidative addition of the aryl halide to the Pd(0) complex, coordination and deprotonation of the indazole, and reductive elimination to form the N-aryl indazole product and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle of the Buchwald-Hartwig amination for N-aryl indazole synthesis.
A general workflow for carrying out the palladium-catalyzed N-arylation of indazoles is depicted below. It is essential to maintain an inert atmosphere throughout the reaction to prevent catalyst deactivation.
Caption: General experimental workflow for the palladium-catalyzed N-arylation of indazoles.
Data Presentation: Substrate Scope and Yields
The following tables summarize the results for the palladium-catalyzed N-arylation of indazoles with various aryl halides, showcasing the versatility of this methodology.
Table 1: N1-Arylation of 4-Substituted Imidazoles (as a model for Indazoles) with Aryl Halides [1]
| Entry | Aryl Halide | 4-Substituted Imidazole | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | 4-Methylimidazole | Pd₂(dba)₃ (1.5) | L1 (1.8) | K₃PO₄ | Toluene | 120 | 5 | 95 |
| 2 | 4-Chloroacetophenone | 4-Methylimidazole | Pd₂(dba)₃ (1.5) | L1 (1.8) | K₃PO₄ | Toluene | 120 | 24 | 91 |
| 3 | 3-Bromopyridine | 4-Methylimidazole | Pd₂(dba)₃ (2.5) | L1 (3.0) | K₃PO₄ | Toluene | 120 | 18 | 85 |
| 4 | 4-Bromobenzonitrile | 4-Phenylimidazole | Pd₂(dba)₃ (1.5) | L1 (1.8) | K₃PO₄ | Toluene | 120 | 24 | 92 |
| 5 | Phenyl triflate | 4-Methylimidazole | Pd₂(dba)₃ (2.5) | L1 (3.0) | K₃PO₄ | Toluene | 120 | 18 | 88 |
L1 is a biaryl phosphine ligand.
Table 2: Intramolecular N-Arylation for the Synthesis of 2-Aryl-2H-indazoles [2]
| Entry | Substrate | Pd(OAc)₂ (mol%) | dppf (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-(o-bromobenzyl)-N-(p-tolyl)hydrazine | 5 | 7.5 | NaOt-Bu | Toluene | 90 | 15 | 75 |
| 2 | N-(2-bromo-5-fluorobenzyl)-N-(4-methoxyphenyl)hydrazine | 5 | 7.5 | NaOt-Bu | Toluene | 90 | 15 | 82 |
| 3 | N-(o-bromobenzyl)-N-(4-chlorophenyl)hydrazine | 5 | 7.5 | NaOt-Bu | Toluene | 90 | 15 | 71 |
| 4 | N-(o-bromobenzyl)-N-(3,4-dimethoxyphenyl)hydrazine | 5 | 7.5 | NaOt-Bu | Toluene | 90 | 15 | 78 |
Experimental Protocols
Protocol 1: General Procedure for the N1-Arylation of Indazoles with Aryl Bromides
This protocol is adapted from the highly regioselective N-arylation of imidazoles and can be applied to indazoles.[1]
Materials:
-
Indazole (1.0 mmol, 1.0 equiv)
-
Aryl bromide (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
Biaryl phosphine ligand (e.g., L1 from the original study, or other common ligands like XPhos) (0.018 mmol, 1.8 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the indazole, aryl bromide, Pd₂(dba)₃, phosphine ligand, and K₃PO₄.
-
Evacuate the tube and backfill with argon. Repeat this cycle three times.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N1-aryl indazole.
Protocol 2: Synthesis of 2-Aryl-2H-indazoles via Intramolecular N-Arylation [2]
This protocol describes a method for the synthesis of N2-aryl indazoles through a palladium-catalyzed intramolecular amination.
Materials:
-
N-aryl-N-(o-bromobenzyl)hydrazine (1.0 mmol, 1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.075 mmol, 7.5 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.5 mmol, 1.5 equiv)
-
Anhydrous toluene (3.5 mL)
Procedure:
-
In a pressure tube, combine the N-aryl-N-(o-bromobenzyl)hydrazine, Pd(OAc)₂, dppf, and NaOt-Bu.
-
Add anhydrous toluene to the tube.
-
Seal the pressure tube and heat the reaction mixture to 90 °C with stirring.
-
After 15 hours, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the 2-aryl-2H-indazole.
Conclusion
The palladium-catalyzed N-arylation of indazoles, particularly through the Buchwald-Hartwig amination, is a robust and highly versatile synthetic tool. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can achieve high yields of N-aryl indazoles, often with excellent regioselectivity. The provided protocols and data serve as a valuable resource for the synthesis of these important compounds in a research and drug development setting.
References
Synthesis and Evaluation of 5-Chloro-1H-indazol-6-amine Derivatives as Potent Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of novel anti-inflammatory agents based on the 5-Chloro-1H-indazol-6-amine scaffold. The indazole core is a privileged structure in medicinal chemistry, known for its diverse biological activities. This guide focuses on the chemical synthesis of the core intermediate, its derivatization, and subsequent pharmacological testing to identify potent inhibitors of key inflammatory mediators.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial protective mechanism, chronic inflammation is implicated in a variety of diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key strategy in the development of anti-inflammatory drugs is the inhibition of pro-inflammatory enzymes and cytokines. This application note details the synthesis of a series of compounds derived from this compound and the evaluation of their potential to modulate inflammatory pathways.
Synthesis of this compound
The synthesis of the core scaffold, this compound, is a critical first step. A reliable synthetic route is outlined below, starting from commercially available 2,4-dichloro-6-nitroaniline.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2,4-dichloro-6-nitroaniline
This starting material is commercially available.
Step 2: Synthesis of 4-chloro-2-fluoro-1-nitrobenzene
In a suitable reaction vessel, 2,4-dichloro-6-nitroaniline is subjected to a Sandmeyer-type reaction to replace the amino group with a fluorine atom.
Step 3: Synthesis of 4-chloro-2-fluoro-3-nitroaniline
The nitro group is selectively reduced to an amino group.
Step 4: Synthesis of this compound
A solution of 4-chloro-2-fluoro-3-nitroaniline in a suitable solvent is treated with a reducing agent, such as sodium dithionite, to facilitate reductive cyclization. The reaction mixture is heated to form the indazole ring. Following the reaction, the product is isolated and purified using standard techniques like column chromatography.
Synthesis of this compound Derivatives
A library of derivatives can be synthesized by targeting the amino group at the 6-position of the indazole ring. Acylation and sulfonylation reactions are common strategies to introduce diverse functionalities.
General Experimental Protocol: Synthesis of Amide and Sulfonamide Derivatives
To a solution of this compound in an appropriate solvent (e.g., dichloromethane or pyridine), an equimolar amount of the desired acyl chloride, sulfonyl chloride, or carboxylic acid (in the presence of a coupling agent like EDC/HOBt) is added. The reaction is stirred at room temperature or heated as required. Upon completion, the reaction mixture is worked up, and the product is purified by crystallization or column chromatography.
In Vitro Anti-inflammatory Activity
The synthesized compounds are evaluated for their ability to inhibit key mediators of inflammation, namely cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Experimental Protocol: COX-2 Inhibition Assay
A commercially available COX-2 inhibitor screening assay kit is used. The assay is performed in a 96-well plate format. The synthesized compounds are pre-incubated with the COX-2 enzyme, and the reaction is initiated by the addition of arachidonic acid. The production of prostaglandin H2 (PGH2) is measured, typically via a colorimetric or fluorometric method. The half-maximal inhibitory concentration (IC50) is calculated for each compound.
Experimental Protocol: Cytokine Release Assay in LPS-stimulated RAW 264.7 Macrophages
RAW 264.7 macrophage cells are seeded in 96-well plates and allowed to adhere. The cells are then pre-treated with various concentrations of the synthesized compounds for 1 hour before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. After a 24-hour incubation period, the cell culture supernatant is collected. The levels of TNF-α and IL-6 in the supernatant are quantified using commercially available ELISA kits. The IC50 values for the inhibition of each cytokine are determined.
Data Presentation
The anti-inflammatory activity of the synthesized this compound derivatives is summarized in the tables below.
Table 1: In Vitro COX-2 Inhibitory Activity
| Compound ID | R-group | COX-2 IC50 (µM) |
| 1a | -COCH3 | Data pending |
| 1b | -SO2CH3 | Data pending |
| 1c | -COPh | Data pending |
| Celecoxib | (Standard) | Reference value |
Table 2: Inhibition of Pro-inflammatory Cytokine Release in LPS-stimulated RAW 264.7 Macrophages
| Compound ID | TNF-α IC50 (µM) | IL-6 IC50 (µM) |
| 1a | Data pending | Data pending |
| 1b | Data pending | Data pending |
| 1c | Data pending | Data pending |
| Dexamethasone | (Standard) | Reference value |
Visualizations
Synthesis Workflow
Caption: Synthetic pathway to this compound and its derivatives.
Anti-inflammatory Signaling Pathway
Caption: Proposed mechanism of anti-inflammatory action of the indazole derivatives.
Application Notes and Protocols for the Functionalization of the C3 and C6 Positions of the Indazole Ring
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of synthetic methodologies for the functionalization of the C3 and C6 positions of the indazole ring, a privileged scaffold in medicinal chemistry. The protocols outlined below are based on established literature and are intended to serve as a practical guide for the synthesis of diverse indazole derivatives for applications in drug discovery and development.
Introduction
The indazole core is a key structural motif in a multitude of biologically active compounds, including kinase inhibitors and serotonin receptor antagonists. The ability to selectively introduce functional groups at specific positions of the indazole ring is crucial for modulating the pharmacological properties of these molecules. This document focuses on the two most commonly targeted positions for functionalization: the C3 and C6 positions.
C3 Functionalization of the Indazole Ring
The C3 position of the indazole ring is readily amenable to a variety of functionalization reactions, including halogenation, arylation, alkylation, and acylation.
C3-Halogenation
Halogenation, particularly iodination and bromination, of the C3 position serves as a versatile entry point for further derivatization through cross-coupling reactions.
Experimental Protocol: C3-Iodination of 6-Bromo-1H-indazole
This protocol describes the iodination of 6-bromo-1H-indazole at the C3 position.
-
Materials:
-
6-Bromo-1H-indazole
-
Potassium hydroxide (KOH)
-
Iodine (I₂)
-
Dimethylformamide (DMF)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Potassium carbonate (K₂CO₃)
-
-
Procedure:
-
Dissolve 6-bromo-1H-indazole (1.0 equiv.) in DMF.
-
Add KOH (2.0 equiv.) to the solution and stir.
-
Prepare a solution of I₂ (1.5 equiv.) in DMF.
-
Add the I₂ solution dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 3 hours.
-
Pour the reaction mixture into an aqueous solution of Na₂S₂O₃ and K₂CO₃.
-
Collect the precipitated white solid by filtration.
-
Dry the solid to obtain 6-bromo-3-iodo-1H-indazole.[1]
-
Quantitative Data for C3-Halogenation
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 6-Bromo-1H-indazole | I₂, KOH, DMF, rt, 3h | 6-Bromo-3-iodo-1H-indazole | 71.2 | [1] |
| 5-Methoxy-1H-indazole | I₂, KOH, Dioxane | 3-Iodo-5-methoxy-1H-indazole | Quantitative | |
| 1H-Indazole | NBS, MeCN | 3-Bromo-1H-indazole | >95 |
C3-Arylation and Alkenylation (Suzuki-Miyaura Coupling)
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful method for introducing aryl and vinyl groups at the C3 position, typically starting from a C3-halogenated indazole.
Experimental Protocol: Suzuki-Miyaura Coupling at C3
This protocol describes the coupling of a C3-iodoindazole with a styryl boronic acid derivative.
-
Materials:
-
(E)-2-(3,5-dimethoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
6-Bromo-3-iodo-1H-indazole
-
Pd(dppf)Cl₂
-
Cesium carbonate (Cs₂CO₃)
-
Dioxane
-
Water
-
-
Procedure:
-
To a reaction vessel, add the boronic acid pinacol ester (1.2 equiv.), 6-bromo-3-iodo-1H-indazole (1.0 equiv.), Pd(dppf)Cl₂ (5 mol%), and Cs₂CO₃ (1.5 equiv.).
-
Add a 4:1 mixture of dioxane and water.
-
Stir the mixture at 100 °C under a nitrogen atmosphere for 8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, evaporate the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and methanol and filter through silica gel.
-
Concentrate the filtrate and purify by column chromatography to afford the product.[1]
-
Quantitative Data for C3-Suzuki-Miyaura Coupling
| C3-Halogenated Indazole | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| 6-Bromo-3-iodo-1H-indazole | (E)-2-(3,5-dimethoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | (E)-6-Bromo-3-(3,5-dimethoxystyryl)-1H-indazole | 67.5 | [1] |
| 6-Bromo-3-iodo-1H-indazole | (E)-2-(2,6-dichloro-3,5-dimethoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | (E)-6-Bromo-3-(2,6-dichloro-3,5-dimethoxystyryl)-1H-indazole | 46.2 | [1] |
C6 Functionalization of the Indazole Ring
Functionalization at the C6 position often proceeds through cross-coupling reactions on a pre-functionalized indazole, most commonly 6-bromo-1H-indazole. Direct C-H functionalization at this position is less common but emerging.
C6-Arylation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly effective method for introducing aryl substituents at the C6 position of the indazole ring.
Experimental Protocol: Suzuki-Miyaura Coupling at C6
This protocol describes the general procedure for the Suzuki-Miyaura coupling of 6-bromo-1H-indazole derivatives.
-
Materials:
-
6-Bromo-1H-indazole derivative (e.g., N-(6-bromo-1H-indazol-4-yl)acetamide)
-
Arylboronic acid (e.g., (4-methoxyphenyl)boronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water)
-
-
Procedure:
-
In a round-bottom flask, dissolve the 6-bromo-1H-indazole derivative (1 equivalent) and the arylboronic acid (1.5 equivalents) in a 4:1 mixture of 1,4-dioxane and water.
-
Add the base (2 equivalents) to the solution.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst (5 mol%) to the reaction mixture under an inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Quantitative Data for C6-Suzuki-Miyaura Coupling
| 6-Bromo-1H-indazole Derivative | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| N-(6-bromo-1H-indazol-4-yl)acetamide | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-dioxane/water | 80-100 | High |
| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-dioxane/water | 80-100 | Moderate |
Direct C6-H Functionalization
While less common, methods for the direct functionalization of the C-H bonds on the benzene ring of indazoles are being developed, often utilizing transition metal catalysis. These methods offer a more atom-economical approach by avoiding pre-functionalization steps. Rhodium and Ruthenium-catalyzed reactions have shown promise in directing functionalization to specific C-H bonds of the indazole core. Further research is ongoing to improve the regioselectivity and efficiency of these reactions for the C6 position.
Biological Significance and Signaling Pathways
C3 and C6-functionalized indazole derivatives are known to interact with various biological targets, leading to their therapeutic effects. Key signaling pathways modulated by these compounds are illustrated below.
VEGFR-2 Signaling Pathway in Angiogenesis
Many indazole derivatives act as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. By inhibiting VEGFR-2, these compounds can block the formation of new blood vessels, a crucial process in tumor growth.
References
Application Notes and Protocols for the One-Pot Synthesis of Substituted 1H-Indazoles from ortho-Aminobenzonitriles
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1H-indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents. This document provides detailed protocols for a highly efficient, one-pot synthesis of 3-substituted 1H-indazoles commencing from readily available ortho-aminobenzonitriles. This method, developed by Chen et al., involves a sequential addition of an organometallic reagent to form an intermediate ketimine, followed by a copper(II)-acetate-mediated intramolecular N-N bond formation.[1][2][3] This approach offers a broad substrate scope and generally provides good to excellent yields, making it a valuable tool for drug discovery and development.
General Reaction Scheme
The overall transformation can be depicted as a one-pot, two-step process. First, the ortho-aminobenzonitrile reacts with an organometallic reagent (e.g., a Grignard reagent) to form an N-H ketimine intermediate in situ. Subsequently, the addition of copper(II) acetate in the presence of oxygen as the terminal oxidant catalyzes an intramolecular cyclization via N-N bond formation to yield the desired 3-substituted 1H-indazole.
Caption: General workflow for the one-pot synthesis of 3-substituted 1H-indazoles.
Data Presentation: Substrate Scope and Yields
The following table summarizes the yields of various 3-substituted 1H-indazoles synthesized using the described one-pot protocol. The reactions were performed using the corresponding organometallic reagents and ortho-aminobenzonitriles.
| Entry | ortho-Aminobenzonitrile | Organometallic Reagent | Product | Yield (%) |
| 1 | 2-(Methylamino)benzonitrile | Phenylmagnesium bromide | 1-Methyl-3-phenyl-1H-indazole | 85 |
| 2 | 2-(Methylamino)benzonitrile | 4-Methoxyphenylmagnesium bromide | 3-(4-Methoxyphenyl)-1-methyl-1H-indazole | 76 |
| 3 | 2-(Methylamino)benzonitrile | o-Tolylmagnesium bromide | 1-Methyl-3-(o-tolyl)-1H-indazole | 78 |
| 4 | 2-(Phenylamino)benzonitrile | Phenylmagnesium bromide | 1,3-Diphenyl-1H-indazole | 85 |
| 5 | 2-((2,6-Dimethylphenyl)amino)benzonitrile | Phenylmagnesium bromide | 1-(2,6-Dimethylphenyl)-3-phenyl-1H-indazole | 85 |
Data sourced from Chen et al.[2]
Experimental Protocols
Materials and Equipment:
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Nitrogen or Argon inert atmosphere setup
-
Standard laboratory glassware
-
Magnetic stirrer with heating mantle
-
Reagents:
-
Substituted 2-aminobenzonitrile
-
Anhydrous Tetrahydrofuran (THF)
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Organometallic reagent (e.g., Grignard reagent, 1.0 M solution in THF)
-
Copper(II) acetate (Cu(OAc)₂)
-
Dimethyl sulfoxide (DMSO)
-
Oxygen (balloon or from air)
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Ethyl acetate (EtOAc) for extraction
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
General Procedure for the One-Pot Synthesis of 3-Substituted 1H-Indazoles:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted 2-aminobenzonitrile (1.0 equiv.).
-
Formation of Ketimine Intermediate: Add anhydrous THF to dissolve the starting material. Cool the solution to 0 °C using an ice bath. Slowly add the organometallic reagent (e.g., Grignard reagent, 3.0 equiv.) dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting benzonitrile.
-
Intramolecular Cyclization: To the reaction mixture, add DMSO, followed by Cu(OAc)₂ (0.2 equiv.). Replace the inert atmosphere with an oxygen atmosphere (e.g., via a balloon). Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Example Protocol: Synthesis of 1-Methyl-3-phenyl-1H-indazole
-
To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 2-(methylamino)benzonitrile (1.0 g, 7.57 mmol).
-
Add 20 mL of anhydrous THF and cool the solution to 0 °C.
-
Slowly add phenylmagnesium bromide (1.0 M in THF, 22.7 mL, 22.7 mmol) dropwise over 15 minutes.
-
Allow the mixture to warm to room temperature and stir for 3 hours.
-
Add DMSO (20 mL) followed by Cu(OAc)₂ (0.275 g, 1.51 mmol).
-
Replace the nitrogen atmosphere with an oxygen-filled balloon.
-
Heat the reaction mixture to 100 °C and stir for 18 hours.
-
Cool to room temperature and quench with 50 mL of saturated aqueous NaHCO₃.
-
Extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (Hexane/EtOAc gradient) to afford 1-methyl-3-phenyl-1H-indazole as a solid.
Proposed Reaction Mechanism
The reaction is proposed to proceed through the following key steps:
-
Nucleophilic Addition: The organometallic reagent adds to the nitrile carbon of the ortho-aminobenzonitrile, forming a metallo-imine intermediate.
-
Hydrolysis (upon workup of an aliquot for analysis): This intermediate, upon aqueous workup, would yield the N-H ketimine.
-
Oxidative N-N Bond Formation: In the one-pot procedure, the intermediate reacts with Cu(II) acetate. It is proposed that the amino group coordinates to the copper center, followed by an oxidative intramolecular cyclization to form the N-N bond of the indazole ring. The Cu(II) is reduced to Cu(0) in this process.
-
Catalyst Regeneration: Molecular oxygen re-oxidizes Cu(0) back to the active Cu(II) species, allowing the catalytic cycle to continue.
Caption: Proposed mechanistic pathway for the one-pot synthesis of 1H-indazoles.
Conclusion
This one-pot synthesis provides a practical and efficient route to a variety of 3-substituted 1H-indazoles from ortho-aminobenzonitriles. The use of commercially available starting materials and reagents, coupled with good to excellent yields, makes this method highly attractive for applications in medicinal chemistry and process development. The broad substrate scope allows for the generation of diverse indazole libraries for biological screening.
References
Troubleshooting & Optimization
overcoming side product formation in 5-Chloro-1H-indazol-6-amine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 5-Chloro-1H-indazol-6-amine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to produce this compound?
A common and effective method for synthesizing this compound involves a multi-step process. This typically begins with a substituted aniline, followed by diazotization and cyclization to form the indazole core. A representative route starts from 4-chloro-2-methyl-5-nitroaniline, which undergoes diazotization followed by reduction of the nitro group to yield the final product.
Q2: What are the most prevalent side products I should be aware of during this synthesis?
During the synthesis of this compound, several side products can form. The most common of these include the undesired 2H-indazole isomer, unreacted starting materials or intermediates from incomplete cyclization (hydrazone impurities), and dimer formation.[1] A detailed summary of these potential impurities is provided in the troubleshooting section.
Q3: How can I monitor the reaction progress to minimize side product formation?
Effective reaction monitoring is crucial for minimizing the formation of side products. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are highly recommended for tracking the consumption of starting materials and the formation of the desired product and any impurities. For instance, during the cyclization step, monitoring the disappearance of the starting nitroaniline derivative can help determine the optimal reaction time and prevent the formation of degradation products.
Troubleshooting Guide
Issue 1: Formation of the 2H-Indazole Isomer
The formation of the 2H-indazole isomer is a frequent challenge in indazole synthesis, leading to complicated purification and a reduced yield of the desired 1H-product.
Troubleshooting Steps:
-
Solvent Selection: The choice of solvent can influence the regioselectivity of the cyclization reaction. Aprotic solvents such as DMF or DMSO have been reported to favor the formation of the 1H-indazole in some cases.[1]
-
Temperature Control: Reaction temperature can impact the isomer ratio. It is advisable to run small-scale experiments at different temperatures to find the optimal condition for maximizing the 1H-isomer.
-
Purification: If the formation of the 2H-isomer cannot be completely avoided, careful purification by column chromatography is necessary. The polarity difference between the 1H and 2H isomers usually allows for their separation on silica gel.
Issue 2: Incomplete Cyclization Leading to Hydrazone Impurities
Incomplete cyclization results in the presence of hydrazone intermediates in the final product, which can complicate downstream applications.
Troubleshooting Steps:
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion by monitoring it with TLC or HPLC. If the reaction stalls, a moderate increase in temperature might be necessary.
-
Catalyst/Reagent Stoichiometry: Verify the stoichiometry of the reagents used for cyclization. In some syntheses, a slight excess of the cyclizing agent can drive the reaction to completion.
-
Work-up Procedure: An acidic work-up can sometimes help to hydrolyze any remaining hydrazone, facilitating its removal during extraction.
Issue 3: Dimerization and Polymerization
Under certain conditions, especially at elevated temperatures, dimerization or polymerization of the starting materials or the product can occur, leading to a complex mixture and low yield.[1]
Troubleshooting Steps:
-
Concentration: Running the reaction at a lower concentration can sometimes reduce the rate of intermolecular side reactions.
-
Temperature: Avoid excessively high temperatures. If the reaction requires heating, it should be carefully optimized to the minimum temperature necessary for an efficient conversion.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may lead to polymerization.
Experimental Protocols & Data
Illustrative Synthetic Protocol for Substituted Indazoles
Step 1: Diazotization and Cyclization
To a solution of 2-methyl-4-nitroaniline in acetic acid at 0°C, a solution of sodium nitrite in water is added dropwise. The reaction is then stirred at room temperature.
Step 2: Reduction of the Nitro Group
The resulting nitro-indazole intermediate is then reduced to the corresponding amine. A common method for this reduction is catalytic hydrogenation using a palladium catalyst or reduction with a metal chloride like tin(II) chloride.
Table 1: Reaction Conditions and Expected Outcomes for Indazole Synthesis (Illustrative)
| Parameter | Condition A (Milder) | Condition B (Forcing) | Expected Outcome |
| Starting Material | 4-chloro-2-methyl-5-nitroaniline | 4-chloro-2-methyl-5-nitroaniline | Formation of 5-chloro-6-nitro-1H-indazole |
| Solvent | Acetic Acid | DMSO | Higher solubility of starting materials in DMSO may improve reaction rate. |
| Temperature | 0°C to Room Temperature | Room Temperature to 60°C | Higher temperature may increase reaction rate but also side product formation. |
| Reaction Time | 24-72 hours | 12-24 hours | Shorter reaction times may be achieved at higher temperatures. |
| Yield (Estimated) | 60-70% | 50-65% | Higher yields are often obtained under milder, more controlled conditions. |
| Purity (Estimated) | >95% (after chromatography) | 85-95% (after chromatography) | Forcing conditions often lead to a greater variety of side products. |
Visualizing the Synthesis Pathway
The following diagram illustrates a potential synthetic pathway for this compound, highlighting the critical step of cyclization where side product formation is common.
Caption: Synthetic pathway for this compound.
References
Technical Support Center: Optimizing the Synthesis of 5-Chloro-1H-indazol-6-amine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of the final step in the synthesis of 5-Chloro-1H-indazol-6-amine. This final step typically involves the reduction of the nitro group of 5-chloro-6-nitro-1H-indazole. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common challenges and enhance your reaction outcomes.
Troubleshooting Guides
This section addresses specific issues you may encounter during the reduction of 5-chloro-6-nitro-1H-indazole in a question-and-answer format.
Issue 1: Low or No Conversion of the Starting Material
Q: My reduction of 5-chloro-6-nitro-1H-indazole is resulting in a low yield or is not proceeding to completion. What are the potential causes and how can I improve the conversion?
A: Low or incomplete conversion in this nitro reduction can be attributed to several factors, depending on the chosen method. Here are some common causes and troubleshooting suggestions:
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For Tin(II) Chloride (SnCl₂) Reduction:
-
Insufficient Reductant: Ensure you are using a sufficient molar excess of SnCl₂. For the reduction of a nitro group, at least 3 equivalents are mechanistically required, but often a larger excess (4-5 equivalents) is used to drive the reaction to completion.
-
Inadequate Acidity: The reduction with SnCl₂ is typically performed in an acidic medium (e.g., concentrated HCl in a polar solvent like ethanol or ethyl acetate). The acid is crucial for the reaction mechanism. If the reaction is sluggish, consider increasing the concentration of the acid.
-
Low Reaction Temperature: While the reaction is often exothermic, some initial heating might be necessary to initiate it. If the reaction stalls at room temperature, gentle heating (e.g., to 40-60 °C) can improve the rate and conversion.
-
-
For Catalytic Hydrogenation (e.g., Pd/C):
-
Catalyst Inactivity: The catalyst (e.g., Palladium on carbon) may be old, deactivated, or poisoned.[1] Use a fresh batch of catalyst. Impurities in the starting material, solvent, or glassware (especially sulfur or heavy metals) can poison the catalyst. Ensure high-purity reagents and solvents.
-
Insufficient Catalyst Loading: A typical catalyst loading is 5-10 mol% of the metal relative to the substrate. If the reaction is slow or incomplete, you can try increasing the catalyst loading.
-
Poor Hydrogen Access: Ensure efficient stirring to suspend the catalyst and facilitate the transport of hydrogen gas to the catalyst surface. The reaction vessel should be properly purged of air and filled with hydrogen. For stubborn reductions, increasing the hydrogen pressure using a Parr shaker or a similar apparatus may be necessary.[1]
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction. Polar protic solvents like ethanol, methanol, or acetic acid are generally effective. Acetic acid can be particularly beneficial as it can help to protonate the substrate, which may facilitate the reaction.[1]
-
Issue 2: Formation of Side Products
Q: I am observing significant side product formation in my reaction. How can I minimize these?
A: The formation of side products is a common challenge. Here are some strategies to improve selectivity:
-
For Tin(II) Chloride (SnCl₂) Reduction:
-
Chlorination: In some cases, using SnCl₂ in alcoholic solvents can lead to the formation of chlorinated byproducts on the indazole ring.[2] If this is observed, switching to a non-alcoholic solvent like ethyl acetate may be beneficial.
-
Incomplete Reduction Products: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates. If the reaction is not complete, these intermediates can sometimes be isolated or can react with each other to form azoxy or azo compounds. To avoid this, ensure complete conversion by using sufficient reductant and allowing adequate reaction time.
-
Hydrolysis of Other Functional Groups: If your molecule contains other sensitive functional groups (e.g., esters, nitriles), the acidic conditions of the SnCl₂ reduction may cause their hydrolysis. In such cases, catalytic hydrogenation under neutral conditions might be a better alternative.
-
-
For Catalytic Hydrogenation (e.g., Pd/C):
-
Dehalogenation: A significant side reaction in the catalytic hydrogenation of halogenated nitroaromatics is dehalogenation (loss of the chlorine atom). To minimize this, you can:
-
Use a less active catalyst. For instance, Raney Nickel is often less prone to causing dehalogenation of aromatic chlorides compared to Pd/C.[3]
-
Optimize the reaction conditions. Lowering the temperature and hydrogen pressure can sometimes reduce the extent of dehalogenation.
-
Add a catalyst modifier. In some cases, adding a small amount of a catalyst poison (e.g., a sulfur-containing compound) can selectively inhibit the dehalogenation reaction without stopping the desired nitro reduction. This requires careful optimization.
-
-
Over-reduction of the Indazole Ring: Under harsh conditions (high pressure and temperature), the aromatic indazole ring itself can be reduced. Stick to milder conditions whenever possible.
-
Issue 3: Difficult Work-up and Purification
Q: I am having trouble with the work-up and purification of my this compound.
A: Work-up and purification can be challenging, especially after a SnCl₂ reduction.
-
For Tin(II) Chloride (SnCl₂) Reduction:
-
Precipitation of Tin Salts: A common issue is the precipitation of tin(IV) oxides/hydroxides upon basification of the reaction mixture during work-up.[4][5] These gelatinous precipitates can make extractions difficult. Here are some tips to manage this:
-
After the reaction is complete, pour the mixture into a large volume of ice-water.
-
Instead of a strong base like NaOH, consider using a weaker base like sodium bicarbonate (NaHCO₃) or ammonia to adjust the pH to around 8.[5]
-
Add a filtration aid like Celite to the mixture before filtration to help manage the fine precipitate.[5]
-
Alternatively, after basification, a persistent emulsion can sometimes be broken by adding more brine or by filtering the entire mixture through a pad of Celite.
-
-
Product Chelation to Tin: The product, being a diamine, can sometimes chelate to the tin salts, leading to lower isolated yields. Thorough extraction with an organic solvent after basification is crucial.
-
-
For Catalytic Hydrogenation (e.g., Pd/C):
-
Catalyst Removal: The fine black powder of the catalyst must be completely removed. Filtration through a pad of Celite is the standard method. Ensure the Celite pad is well-packed. It is also good practice to wash the filter cake with the reaction solvent to recover any adsorbed product. Caution: Palladium on carbon can be pyrophoric, especially after use and when dry. Do not allow the filter cake to dry in the air. Keep it wet with solvent during and after filtration and dispose of it properly.
-
Product Purity: If the reaction is clean, simple filtration and evaporation of the solvent may yield a sufficiently pure product. If impurities are present, column chromatography on silica gel is a common purification method. A mixture of dichloromethane and methanol or ethyl acetate and hexanes are typical eluents for aminoindazoles.
-
Frequently Asked Questions (FAQs)
Q1: Which reduction method is generally better for converting 5-chloro-6-nitro-1H-indazole to this compound: SnCl₂ or catalytic hydrogenation?
A1: Both methods are widely used and the "better" method depends on several factors:
-
Chemoselectivity: If your molecule contains other functional groups that are sensitive to catalytic hydrogenation (e.g., double or triple bonds, other reducible groups), SnCl₂ reduction might be preferred.[4] Conversely, if your molecule has acid-sensitive groups, catalytic hydrogenation under neutral conditions would be a better choice.
-
Dehalogenation Risk: Catalytic hydrogenation with Pd/C carries a risk of dehalogenation of the chloro-substituent. SnCl₂ reduction avoids this issue.
-
Work-up and Environmental Concerns: Catalytic hydrogenation typically has a cleaner work-up (filtration of the catalyst) and is considered a "greener" method as it avoids the use of stoichiometric amounts of heavy metal salts.[4] The work-up for SnCl₂ reductions can be cumbersome due to the precipitation of tin salts.[4][5]
-
Scalability: For large-scale synthesis, catalytic hydrogenation is often preferred due to its higher atom economy and easier product isolation.
Q2: How can I monitor the progress of my reduction reaction?
A2: Thin-Layer Chromatography (TLC) is the most common method for monitoring the reaction progress. Use a suitable mobile phase (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to achieve good separation between the starting material (5-chloro-6-nitro-1H-indazole) and the product (this compound). The product, being more polar due to the amino group, will have a lower Rf value than the starting material. The spots can be visualized under UV light. For catalytic hydrogenation, the consumption of hydrogen can also be monitored if the reaction is set up in a system that allows for pressure measurement.
Q3: What are the typical yields for the reduction of a nitroindazole?
A3: Yields can vary widely depending on the substrate and the specific reaction conditions. However, for a relatively simple reduction like this, you can generally expect good to excellent yields. With proper optimization, yields of 80-95% are often achievable for both SnCl₂ reduction and catalytic hydrogenation.
Data Presentation
Table 1: Comparison of Reduction Methods for Nitroindazoles
| Feature | Tin(II) Chloride (SnCl₂) Reduction | Catalytic Hydrogenation (e.g., Pd/C) |
| Typical Reagents | SnCl₂·2H₂O, HCl | H₂ gas, Pd/C, Raney Ni |
| Typical Solvents | Ethanol, Ethyl Acetate, Acetic Acid | Ethanol, Methanol, Ethyl Acetate, Acetic Acid |
| Temperature | Room Temperature to 60 °C | Room Temperature to 50 °C |
| Pressure | Atmospheric | Atmospheric to high pressure |
| Typical Yields | 70-95% | 80-98% |
| Key Advantages | - Tolerant of many reducible functional groups- No risk of dehalogenation | - High yields and clean reactions- "Greener" process with easier work-up- Scalable |
| Key Disadvantages | - Cumbersome work-up due to tin salt precipitation- Use of stoichiometric heavy metal reagent- Potential for side reactions in alcoholic solvents | - Risk of dehalogenation of aryl halides- Catalyst can be poisoned- Pyrophoric catalyst requires careful handling- May reduce other functional groups |
Experimental Protocols
Protocol 1: Reduction of 5-chloro-6-nitro-1H-indazole using Tin(II) Chloride
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-chloro-6-nitro-1H-indazole (1.0 eq) in ethanol or ethyl acetate (10-20 mL per gram of starting material).
-
Reagent Addition: To this suspension, add tin(II) chloride dihydrate (4.0-5.0 eq). Then, carefully add concentrated hydrochloric acid (5.0-10.0 eq) dropwise. The reaction is often exothermic.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. If the reaction is sluggish, gently heat the mixture to 50-60 °C and monitor the progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH of the mixture is approximately 8. A white precipitate of tin salts will form.
-
Extraction: Extract the aqueous slurry with ethyl acetate (3 x volume of the aqueous layer). The tin salts may cause emulsions. If so, filter the mixture through a pad of Celite before extraction.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.
Protocol 2: Reduction of 5-chloro-6-nitro-1H-indazole by Catalytic Hydrogenation
-
Reaction Setup: To a hydrogenation flask or a Parr shaker bottle, add 5-chloro-6-nitro-1H-indazole (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate (20-50 mL per gram of starting material).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (5-10 mol% Pd). Caution: Pd/C is pyrophoric. Handle in an inert atmosphere if possible, or add the solvent to wet the catalyst immediately.
-
Hydrogenation: Seal the reaction vessel, evacuate the air, and purge with hydrogen gas (repeat 3 times). Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm or 50 psi in a Parr shaker).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC or by observing hydrogen uptake. The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen or argon.
-
Catalyst Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent to ensure complete recovery of the product. Caution: Keep the catalyst wet with solvent at all times to prevent ignition.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude this compound is often pure enough for subsequent steps. If further purification is needed, it can be achieved by recrystallization or column chromatography.
Mandatory Visualization
Caption: A troubleshooting workflow for improving the yield of the final reduction step.
Caption: A general experimental workflow for the synthesis of this compound.
References
Technical Support Center: Regioselective Indazole Synthesis
Welcome to the technical support center for regioselective indazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide practical solutions to common challenges encountered during the synthesis of N-substituted indazoles.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving regioselectivity during the N-alkylation of indazoles?
The main challenge arises from the annular tautomerism of the indazole ring. The proton on the pyrazole moiety can reside on either nitrogen atom, leading to 1H- and 2H-indazole tautomers. Direct alkylation or acylation often results in a mixture of N-1 and N-2 substituted products.[1] The 1H-tautomer is generally more thermodynamically stable.[1] Achieving high selectivity for a single regioisomer is crucial for synthesizing specific, biologically active molecules and requires careful control of reaction conditions.[1]
Q2: What key factors influence whether N-1 or N-2 substitution occurs?
Several factors critically influence the N-1/N-2 product ratio:
-
Steric and Electronic Effects: The nature and position of substituents on the indazole ring are highly influential. Bulky groups at the C-3 position tend to favor N-1 alkylation due to steric hindrance.[1] Conversely, electron-withdrawing groups (e.g., -NO₂, -CO₂Me) at the C-7 position can strongly direct substitution to the N-2 position.[1]
-
Reaction Conditions: The choice of base and solvent is crucial. For example, sodium hydride (NaH) in tetrahydrofuran (THF) is known to favor N-1 alkylation.[1][2] Acidic conditions, on the other hand, can promote N-2 alkylation.[1]
-
Nature of the Electrophile: The alkylating or acylating agent used can also affect the outcome.[1]
-
Thermodynamic vs. Kinetic Control: N-1 substituted products are often the thermodynamically more stable isomers, while N-2 products can be favored under kinetically controlled conditions.[1][3]
Q3: My N-alkylation reaction is yielding a nearly 1:1 mixture of N-1 and N-2 isomers. How can I improve the selectivity for the N-1 product?
To enhance selectivity for the N-1 substituted indazole, which is often the thermodynamically favored product, you should employ conditions that allow for equilibration. A highly effective and frequently recommended method is the use of sodium hydride (NaH) in tetrahydrofuran (THF).[1][2][4][5] This combination has been reported to provide excellent N-1 regioselectivity, often exceeding 99%, for a variety of C-3 substituted indazoles.[2][4][5]
Q4: I need to synthesize the N-2 substituted indazole, but my current method favors the N-1 isomer. What changes should I make?
To favor the kinetically preferred N-2 product, you can modify the electronic properties of your substrate or alter the reaction conditions to prevent thermodynamic equilibration.[1] Specific strategies include:
-
Directed Synthesis: Introducing an electron-withdrawing group at the C-7 position can effectively direct alkylation to the N-2 position.[1][4]
-
Acidic Conditions: The use of acidic conditions, for example with trifluoromethanesulfonic acid as a catalyst, can promote N-2 alkylation.[1]
-
Specific Synthetic Routes: Certain synthetic methods are designed to specifically produce 2H-indazoles, such as the Cadogan reductive cyclization.[1][6]
Q5: What are some common side reactions to be aware of during indazole synthesis?
Besides the formation of regioisomers, other common side reactions include:
-
Decarboxylation: If you are working with indazole-3-carboxylic acid, harsh reaction conditions can lead to decarboxylation, resulting in an indazole byproduct that lacks the desired C-3 substituent.[7]
-
Side Reactions During Amide Bond Formation: The coupling of indazole-3-carboxylic acid with an amine can be prone to side reactions, which can lead to low yields and complicated purification.[7]
Troubleshooting Guides
Problem 1: Poor Regioselectivity in N-Alkylation
Symptoms: Your reaction produces a mixture of N-1 and N-2 alkylated indazoles with a low ratio of the desired isomer.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Sub-optimal Base/Solvent System | For N-1 selectivity , use NaH in THF. This system is known to provide high N-1 regioselectivity. For N-2 selectivity , consider using different base/solvent combinations or acidic conditions.[1][2][4] |
| Lack of Steric or Electronic Bias | To favor N-1 , introduce a bulky substituent at the C-3 position. To favor N-2 , introduce an electron-withdrawing group at the C-7 position.[1] |
| Reaction Conditions Favoring Mixture | To favor the thermodynamic N-1 product , ensure conditions allow for equilibration (e.g., longer reaction times, moderate heating). To favor the kinetic N-2 product , use conditions that are less likely to lead to equilibration (e.g., lower temperatures, shorter reaction times).[1] |
Problem 2: Low Yield in Cadogan Reductive Cyclization for 2H-Indazole Synthesis
Symptoms: The Cadogan-Sundberg cyclization to produce a 2H-indazole is inefficient, requiring high temperatures and resulting in low yields.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Harsh Reaction Conditions | Employ modern, one-pot modifications of the Cadogan reaction which are more efficient and have a broader substrate scope.[1] A mild and efficient one-pot method involves the condensation of ortho-nitrobenzaldehydes with amines, followed by reductive cyclization using tri-n-butylphosphine.[6] |
| Substrate Incompatibility | Be aware that steric hindrance and electronic effects can impact yields. Substrates with acidic α-imino protons may not be tolerated under certain conditions.[6] |
Problem 3: Difficulty in Separating N-1 and N-2 Regioisomers
Symptoms: The synthesized N-1 and N-2 isomers are difficult to separate by standard column chromatography due to similar polarities.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Similar Physicochemical Properties | Optimize flash column chromatography conditions. In some cases, a low-pressure column chromatography protocol may be effective.[8] |
| Co-elution | Consider derivatization to alter the polarity of one isomer, facilitating separation. For example, acetylation of the mixture may allow for chromatographic separation of the acetylated derivatives, followed by deprotection.[8] Recrystallization from a mixed solvent system (e.g., acetone/water, ethanol/water) can also be a powerful technique to isolate a single isomer with high purity.[9] |
Experimental Protocols
Protocol 1: N-1 Selective Alkylation using NaH/THF
This protocol is designed to favor the formation of the N-1 alkylated indazole.
-
Preparation: To a solution of the substituted 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).[1]
-
Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.[1]
-
Alkylation: Add the corresponding alkyl halide (e.g., alkyl bromide, 1.2 eq) to the mixture.[1]
-
Reaction: Allow the reaction to stir at room temperature or gently heat to 50 °C if necessary. Monitor the progress by TLC or LC-MS until the starting material is consumed.[1][4]
-
Work-up: Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate).[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by flash column chromatography on silica gel to isolate the N-1 alkylated indazole.[1]
Protocol 2: One-Pot Cadogan Reductive Cyclization for 2H-Indazoles
This protocol provides a mild and efficient route to N-2 substituted indazoles.[6]
-
Mixing Reagents: In a reaction vessel, combine the ortho-nitrobenzaldehyde (1.0 eq), the desired aniline or aliphatic amine (1.1 eq), and isopropanol (i-PrOH).[1]
-
Condensation: Heat the mixture to 80 °C and stir for 1-2 hours to form the ortho-imino-nitrobenzene intermediate.[1]
-
Reductive Cyclization: Add tri-n-butylphosphine (1.5 eq) to the reaction mixture.[1]
-
Reaction: Continue to stir the mixture at 80 °C and monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).[1]
-
Purification: After completion, purify the resulting residue directly by flash column chromatography on silica gel to yield the desired 2H-indazole.[1]
Visualized Workflows and Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
Technical Support Center: Managing the Stability of 5-Chloro-1H-indazol-6-amine in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the stability of 5-Chloro-1H-indazol-6-amine in solution. Below you will find frequently asked questions and troubleshooting guides to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound as a solid and in solution?
A1: For the solid compound, it is recommended to keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[1][2][3] Some suppliers also recommend storage under an inert atmosphere and protection from light.[1][3] For solutions, it is best to prepare them fresh. If storage is necessary, they should be stored at low temperatures (e.g., 2-8°C), protected from light, and potentially under an inert gas to minimize oxidative degradation.
Q2: What are the likely degradation pathways for this compound in solution?
A2: Based on its chemical structure, this compound is susceptible to several degradation pathways, including:
-
Oxidation: The amine group and the electron-rich indazole ring can be prone to oxidation, which can be catalyzed by air, light, or trace metal impurities.
-
Hydrolysis: While the core indazole structure is generally stable to hydrolysis, extreme pH conditions may affect the molecule's integrity over time.[4]
-
Photodegradation: Aromatic and heterocyclic compounds can be sensitive to UV and visible light, leading to the formation of degradation products.[5][6]
-
Polymerization/Self-association: Under certain conditions, such as high concentrations or inappropriate solvents, molecules may self-associate or polymerize.
Q3: How does pH impact the stability of this compound solutions?
A3: The pH of a solution can significantly influence the stability of this compound. The molecule has basic nitrogen atoms in the indazole ring and the amine group, which can be protonated at acidic pH.[7] The ionization state of the molecule affects its solubility and susceptibility to degradation.[4] Generally, very low (acidic) or very high (alkaline) pH can catalyze degradation reactions.[4][8][9] It is crucial to determine the optimal pH range for stability through experimental studies.
Q4: What solvents are recommended for dissolving this compound?
A4: The choice of solvent will depend on the specific experimental requirements. Common organic solvents such as DMSO, DMF, and alcohols (methanol, ethanol) are often used for initial stock solutions. For aqueous buffers, it is important to first dissolve the compound in a minimal amount of an organic solvent before diluting with the aqueous buffer to prevent precipitation. The stability of the compound can vary significantly between different solvents, so it is advisable to verify stability in the chosen solvent system.
Troubleshooting Guide
Q1: I dissolved this compound in my buffer, and the solution turned yellow/brown. What happened?
A1: Solution discoloration often indicates degradation, likely due to oxidation. This can be triggered by exposure to air (oxygen), light, or incompatible buffer components.
-
Troubleshooting Steps:
-
Prepare fresh solutions and minimize their exposure to light by using amber vials or covering the container with foil.
-
Degas your solvent/buffer by sparging with an inert gas like nitrogen or argon before dissolving the compound.
-
If the problem persists, consider adding an antioxidant to your solution, if compatible with your experiment.
-
Evaluate the pH of your buffer, as extreme pH values can accelerate degradation.
-
Q2: My this compound solution appears cloudy or has formed a precipitate over time. What should I do?
A2: Cloudiness or precipitation can be due to poor solubility, a change in pH, or the formation of insoluble degradation products.
-
Troubleshooting Steps:
-
Verify the solubility of the compound in your chosen solvent system at the desired concentration. You may need to use a co-solvent or adjust the pH.
-
Ensure the pH of the solution has not shifted. This can happen due to the absorption of atmospheric CO2 in unbuffered or weakly buffered solutions.
-
If precipitation occurs upon storage at low temperatures, try to re-dissolve the compound by bringing it to room temperature and sonicating briefly. If it does not redissolve, it may be a degradation product.
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Filter the solution through a 0.22 µm syringe filter to remove any precipitate before use, and re-quantify the concentration of the active compound.
-
Q3: I am seeing a loss of potency or inconsistent results in my bioassays. Could this be related to the stability of my this compound solution?
A3: Yes, a loss of potency is a strong indicator of chemical degradation. The active compound is likely degrading into inactive or less active products.
-
Troubleshooting Steps:
-
Always use freshly prepared solutions for sensitive experiments.
-
Perform a stability study under your specific experimental conditions (e.g., incubator temperature, lighting).
-
Analyze your solution using an analytical technique like HPLC to quantify the amount of intact this compound remaining over time.
-
Review your solution preparation and storage protocols to identify and mitigate potential sources of degradation, such as exposure to light, extreme temperatures, or reactive chemicals.
-
Data Presentation
For a systematic evaluation of stability, a forced degradation study is recommended.[5][10][11] The following table outlines suggested starting conditions for such a study. The goal is to achieve 5-20% degradation to ensure that the stability-indicating method can detect the resulting degradants.[6]
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | Room Temp / 60°C | Up to 72 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temp / 60°C | Up to 72 hours |
| Oxidative | 3% H₂O₂ | Room Temp | Up to 24 hours |
| Thermal | 60°C | Up to 72 hours | |
| Photolytic | ICH Q1B compliant light source | Room Temp | Per ICH guidelines |
Experimental Protocols
Protocol 1: pH Stability Assessment
Objective: To determine the stability of this compound across a range of pH values.
Methodology:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol) at 10 mg/mL.
-
Prepare Buffers: Prepare a series of buffers covering a pH range (e.g., pH 3, 5, 7, 9, and 11).
-
Prepare Test Solutions: Dilute the stock solution into each buffer to a final concentration of 100 µg/mL. Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect.
-
Incubation: Store aliquots of each test solution at a constant temperature (e.g., 40°C) in the dark.
-
Time-Point Analysis: At specified time points (e.g., 0, 4, 8, 24, 48, and 72 hours), remove an aliquot from each solution.
-
Quench and Analyze: If necessary, quench the degradation by adjusting the pH to neutral or by immediate cooling. Analyze the samples by a suitable stability-indicating analytical method, such as reverse-phase HPLC with UV detection, to quantify the remaining percentage of this compound.
-
Data Analysis: Plot the percentage of remaining compound versus time for each pH to determine the degradation kinetics.
Protocol 2: Photostability Assessment
Objective: To evaluate the stability of this compound upon exposure to light.
Methodology:
-
Prepare Solutions: Prepare a solution of this compound in a transparent solvent (e.g., methanol or acetonitrile:water) at a concentration of 100 µg/mL.
-
Sample Exposure:
-
Light-Exposed Sample: Place the solution in a photostability chamber and expose it to a light source that complies with ICH Q1B guidelines (providing both UV and visible light).
-
Dark Control Sample: Wrap an identical sample in aluminum foil and place it in the same chamber to serve as a control for thermal degradation.
-
-
Exposure Duration: Expose the samples for the duration specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Analysis: After the exposure period, analyze both the light-exposed and dark control samples by a stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the exposed and control samples. A significant decrease in the peak area of the parent compound or the appearance of new peaks in the exposed sample indicates photosensitivity.
Visualizations
Caption: Workflow for assessing the solution stability of a compound.
Caption: Decision tree for troubleshooting solution instability.
References
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ibisscientific.com [ibisscientific.com]
- 10. ijrpp.com [ijrpp.com]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Optimization of Reaction Conditions for Indazole N-Alkylation
Welcome to the technical support center for the N-alkylation of indazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is regioselectivity a major challenge in indazole N-alkylation?
The indazole ring possesses two nucleophilic nitrogen atoms, N-1 and N-2, leading to the potential for two different regioisomers upon alkylation.[1][2] The indazole ring exists in two tautomeric forms: the 1H-indazole and the 2H-indazole, with the 1H-tautomer being generally more thermodynamically stable.[2][3][4] Direct alkylation often results in a mixture of N-1 and N-2 substituted products, which can be challenging and costly to separate, impacting the overall yield of the desired product.[4][5][6] Achieving high regioselectivity is therefore critical for an efficient synthesis.[2]
Q2: What are the key factors influencing N-1 vs. N-2 regioselectivity?
The regiochemical outcome of indazole N-alkylation is a delicate balance of several factors:
-
Base and Solvent System: This is a critical factor. Strong, non-coordinating bases like sodium hydride (NaH) in aprotic solvents like tetrahydrofuran (THF) generally favor the thermodynamically more stable N-1 alkylated product.[5][7][8] Weaker bases such as potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) often lead to mixtures of N-1 and N-2 isomers.[1]
-
Steric and Electronic Effects of Substituents: The nature and position of substituents on the indazole ring play a significant role.[5][8] Electron-withdrawing groups at the C-7 position, such as nitro (NO₂) or carboxylate (CO₂Me), can sterically hinder the N-1 position and direct alkylation to the N-2 position.[5][8]
-
Reaction Temperature: Higher temperatures can sometimes favor the formation of the thermodynamically more stable N-1 alkylated product.[9]
-
Nature of the Alkylating Agent: The electrophile used can also influence the regioselectivity.[2]
-
Kinetic vs. Thermodynamic Control: Conditions that allow for equilibration will favor the more stable N-1 product (thermodynamic control), while kinetically controlled reactions can lead to the N-2 product.[1]
Troubleshooting Guide
Problem 1: Poor regioselectivity with a mixture of N-1 and N-2 isomers.
-
Possible Cause: The chosen reaction conditions do not sufficiently differentiate between the two nitrogen atoms. This is common when using weaker bases in polar aprotic solvents.[1]
-
Solution: To favor the N-1 isomer (thermodynamic product), consider the following:
-
Switch to a stronger base and a less polar, aprotic solvent. The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is highly effective for achieving excellent N-1 selectivity (>99% in some cases).[5][8]
-
The use of cesium carbonate (Cs₂CO₃) in dioxane has also been reported to be highly selective for N-1 alkylation.[7][10]
-
-
Solution: To favor the N-2 isomer (kinetic product), consider these approaches:
-
Utilize indazoles with steric hindrance at the C-7 position. Substituents like -NO₂ or -CO₂Me at C-7 have been shown to provide excellent N-2 regioselectivity (≥ 96%).[5][8]
-
Mitsunobu conditions (e.g., with triphenylphosphine and DEAD or DIAD) can also favor the formation of the N-2 regioisomer.[4][5]
-
Problem 2: Low or no yield of the desired alkylated indazole.
-
Possible Cause: Several factors can contribute to low yields, including incomplete deprotonation, impure reagents, or inappropriate reaction temperature and time.[9]
-
Troubleshooting Steps:
-
Ensure Complete Deprotonation: Verify the strength and stoichiometry of the base. Using a stronger base or slightly increasing the reaction temperature might be necessary to ensure the indazole is fully deprotonated.[9]
-
Check Reagent Purity: Water and other protic impurities can quench the base and the indazolide anion. Ensure all reagents and solvents are anhydrous.[9]
-
Optimize Reaction Time and Temperature: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Some reactions may require heating to proceed at a reasonable rate.[9]
-
Consider Steric Hindrance: If either the indazole or the alkylating agent is sterically bulky, the reaction may be slow. A more reactive alkylating agent or higher temperatures might be needed.[9]
-
Assess Potential Degradation: Indazoles can be unstable under harsh basic or acidic conditions or at high temperatures. If degradation is suspected, explore milder reaction conditions.[9]
-
Data Presentation
Table 1: Effect of Base and Solvent on N-1/N-2 Selectivity
| Entry | Indazole Substituent | Alkylating Agent | Base | Solvent | N-1:N-2 Ratio | Combined Yield (%) | Reference |
| 1 | 3-CO₂Me | n-pentyl bromide | K₂CO₃ | DMF | 1.5:1 | 85 | [8] |
| 2 | 3-CO₂Me | n-pentyl bromide | NaH | THF | >99:1 | 89 | [8] |
| 3 | 5-Bromo-3-CO₂Me | Methyl iodide | K₂CO₃ | DMF | 1.1:1 | 84 | [11] |
| 4 | 5-Bromo-3-CO₂Me | Ethyl tosylate | Cs₂CO₃ | Dioxane | >95:5 | >90 | [10][11] |
| 5 | Unsubstituted | Isobutyl bromide | K₂CO₃ | DMF | 58:42 | 72 | [12] |
Table 2: Influence of Indazole C-3 and C-7 Substituents on Regioselectivity (Conditions: NaH in THF)
| Entry | Substituent | Position | N-1:N-2 Ratio | Reference |
| 1 | -CO₂Me | C-3 | >99:1 | [5][8] |
| 2 | -C(CH₃)₃ | C-3 | >99:1 | [5][8] |
| 3 | -CONH₂ | C-3 | >99:1 | [5][8] |
| 4 | -NO₂ | C-7 | 4:96 | [5][8] |
| 5 | -CO₂Me | C-7 | <4:96 | [5][8] |
Experimental Protocols
Protocol 1: Selective N-1 Alkylation using NaH/THF (Thermodynamic Control) [1]
This protocol is optimized for high regioselectivity towards the N-1 position.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the substituted 1H-indazole (1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1-0.2 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 equiv) dropwise to the suspension at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N-1 alkylated indazole.
Protocol 2: Alkylation with Mixed Regioselectivity using K₂CO₃/DMF [1]
This method is more straightforward but often results in a mixture of N-1 and N-2 isomers that require separation.
-
Preparation: Suspend the 1H-indazole (1.0 equiv) and anhydrous potassium carbonate (K₂CO₃, 1.1-2.0 equiv) in anhydrous N,N-dimethylformamide (DMF).
-
Alkylation: Add the alkyl halide (1.1 equiv) to the suspension.
-
Reaction: Stir the mixture at room temperature or heat as required (e.g., overnight).
-
Workup: Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Separate the N-1 and N-2 regioisomers using flash column chromatography.
Protocol 3: Selective N-2 Alkylation via Mitsunobu Reaction [1][11]
This protocol often favors the formation of the N-2 alkylated product.
-
Preparation: Dissolve the 1H-indazole (1.0 equiv), the alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: Purify the crude mixture directly by flash column chromatography to separate the N-1 and N-2 isomers.
Visualizations
Caption: General workflow for the N-alkylation of indazoles.
Caption: Decision-making process for improving regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. research.ucc.ie [research.ucc.ie]
- 7. benchchem.com [benchchem.com]
- 8. d-nb.info [d-nb.info]
- 9. benchchem.com [benchchem.com]
- 10. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 12. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of Substituted Indazoles
Welcome to the Technical Support Center for the synthesis of substituted indazoles. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of these important heterocyclic compounds. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of substituted indazoles?
A1: The main challenges in the scale-up synthesis of substituted indazoles include controlling regioselectivity (N1 vs. N2 substitution), ensuring process safety due to potentially exothermic reactions, and optimizing reaction conditions to maximize yield and purity while minimizing the use of difficult-to-scale purification methods like chromatography.[1][2]
Q2: How can I control N1 versus N2 regioselectivity during alkylation?
A2: The regiochemical outcome of N-alkylation is highly dependent on reaction conditions. To favor N1-alkylation, which often leads to the thermodynamically more stable product, conditions such as using sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (THF) are effective.[1][2] For N2-alkylation, kinetic control is often necessary. The presence of an electron-withdrawing group at the C7 position can also strongly direct alkylation to the N2 position.[1]
Q3: What are the major safety concerns associated with indazole synthesis on a larger scale?
A3: A significant safety concern is the management of exothermic reactions, such as diazotization and cyclization steps, which can lead to thermal runaway if not properly controlled. The inherent energy of the nitrogen-nitrogen bond in the indazole ring also contributes to potential thermal hazards. A thorough thermal hazard assessment, including techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1), is crucial before attempting a large-scale synthesis.[3][4]
Q4: My reaction yield is low upon scale-up. What are the likely causes and how can I improve it?
A4: Low yields on scale-up can be attributed to several factors, including inefficient mixing, poor temperature control leading to side reactions, and the impact of impurities in larger batches of starting materials. To improve yields, it is important to re-optimize reaction parameters such as temperature, concentration, and addition rates for the larger scale. Using flow chemistry can sometimes mitigate these issues by providing better control over reaction parameters.[5][6]
Q5: I am observing a complex mixture of byproducts. How can I improve the purity of my product?
A5: The formation of byproducts is a common issue that can be exacerbated during scale-up. To improve purity, consider re-evaluating the reaction conditions to minimize side reactions. This may involve changing the solvent, catalyst, or temperature. While chromatographic purification is common at the lab scale, it is often impractical for large quantities. Developing a crystallization or precipitation method for product isolation is highly desirable for scale-up.[1][7]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in N-Alkylation
| Symptom | Possible Cause | Suggested Solution |
| A nearly 1:1 mixture of N1 and N2 isomers is formed. | Reaction conditions are not optimized for selectivity. | To favor the N1 isomer, use a strong base like NaH in a non-polar solvent such as THF. To favor the N2 isomer, consider a Mitsunobu reaction or introduce an electron-withdrawing group at the C7 position.[1][8] |
| The desired N2 isomer is the minor product. | The reaction is under thermodynamic control, favoring the more stable N1 isomer. | Employ conditions that favor kinetic control, such as a lower reaction temperature and a shorter reaction time. The choice of base and solvent is also critical; some conditions are known to favor N2-alkylation.[2][3] |
| The N1/N2 ratio is inconsistent between batches. | Variations in reaction setup, reagent quality, or water content. | Ensure strict control over reaction parameters, use anhydrous solvents, and verify the purity of starting materials and reagents for each batch. |
Issue 2: Thermal Runaway or Poor Temperature Control
| Symptom | Possible Cause | Suggested Solution |
| A rapid, uncontrolled increase in reaction temperature. | Highly exothermic reaction step (e.g., diazotization) without adequate cooling. | Implement a robust cooling system and control the addition rate of reagents. For highly exothermic steps, consider using a flow reactor which offers superior heat exchange.[3][5] |
| Localized overheating or "hot spots" in the reactor. | Inefficient stirring or mixing on a larger scale. | Use an appropriate reactor with an efficient stirring mechanism to ensure homogenous temperature distribution throughout the reaction mixture. |
| The reaction is too slow at the recommended safe temperature. | The reaction requires a higher activation energy. | If a higher temperature is necessary, ensure that a thorough thermal hazard analysis has been performed to understand the thermal profile of the reaction and that adequate safety measures are in place. |
Quantitative Data Summary
Table 1: Effect of Reaction Conditions on N1/N2 Regioselectivity of Indazole Alkylation
| Indazole Substrate | Alkylating Agent | Base | Solvent | Temp (°C) | N1:N2 Ratio | Yield (%) | Reference |
| 1H-Indazole | Iodomethane | K₂CO₃ | DMF | RT | 50:50 | 84 | [8] |
| 1H-Indazole | Pentyl bromide | NaH | THF | 50 | >95:5 (N1) | 89 | [8] |
| 7-Nitro-1H-indazole | Benzyl bromide | NaH | THF | RT | 4:96 (N2) | 96 | [1] |
| 3-Methyl-1H-indazole | Isopropyl iodide | K₂CO₃ | DMF | RT | 55:45 | 52 | [8] |
| 5-Bromo-1H-indazole-3-carboxylate | Various | Cs₂CO₃ | Dioxane | 90 | >90% (N1) | >90 | [1][9] |
| 5-Bromo-1H-indazole-3-carboxylate | Various | DIAD/PPh₃ | THF | RT | >90% (N2) | >90 | [9] |
Experimental Protocols
Protocol 1: Selective N1-Alkylation using NaH/THF
This protocol is designed to favor the formation of the thermodynamically stable N1-alkylated indazole.
-
Preparation: To a solution of the substituted 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen or Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C.
-
Deprotonation: Stir the resulting suspension at room temperature for 30 minutes to ensure complete deprotonation.
-
Alkylation: Add the alkylating agent (e.g., alkyl halide, 1.2 eq) dropwise to the suspension.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the product by flash column chromatography or crystallization.[1][2]
Protocol 2: Intramolecular Ullmann-Type Synthesis of 1H-Indazoles
This protocol describes a copper-catalyzed intramolecular cyclization to form the indazole ring.
-
Reactant Preparation: In a suitable reaction vessel, combine the hydrazone intermediate (1.0 eq), copper(I) bromide (CuBr, 0.1 eq), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2.0 eq) in acetonitrile.
-
Reaction Conditions: Heat the reaction mixture to 55 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography to yield the desired 1H-indazole.[4][10]
Protocol 3: Davis-Beirut Reaction for 2H-Indazole Synthesis
This method is suitable for the synthesis of 2H-indazoles from N-substituted 2-nitrobenzylamines.
-
Reaction Setup: Dissolve the N-substituted 2-nitrobenzylamine (1.0 eq) in an alcoholic solvent (e.g., methanol or ethanol).
-
Base Addition: Add an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Heating: Heat the reaction mixture to reflux and monitor the reaction progress.
-
Work-up: After completion, cool the reaction mixture and neutralize with an acid.
-
Isolation: The product may precipitate upon cooling or after partial removal of the solvent. Alternatively, extract the product with an organic solvent.
-
Purification: The crude product can be purified by recrystallization or column chromatography.[6][11]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. synarchive.com [synarchive.com]
- 6. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 7. A practical, metal-free synthesis of 1H-indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 9. [PDF] Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
preventing over-bromination in the synthesis of indazole intermediates
Topic: Preventing Over-bromination in the Synthesis of Indazole Intermediates
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to prevent the formation of di-, tri-, or other poly-brominated side products during the synthesis of indazole intermediates.
Frequently Asked Questions (FAQs)
Q1: Why am I observing multiple brominated products (di- or tri-bromination) in my reaction?
A1: The formation of multiple brominated isomers is a common challenge in indazole synthesis and typically stems from a lack of regioselective control.[1] Using highly reactive brominating agents, such as liquid bromine (Br₂), or elevated reaction temperatures can lead to undesired poly-bromination.[1][2] The inherent reactivity of the indazole ring at multiple positions contributes to this issue, often resulting in a mixture of products that are difficult to separate.[2]
Q2: What is the most effective brominating agent to ensure mono-bromination?
A2: To improve selectivity and avoid over-bromination, using a milder or more selective brominating agent is crucial. N-Bromosuccinimide (NBS) is widely recommended as a replacement for the more aggressive liquid Br₂.[1][3] For specific C3-bromination, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) has been shown to be highly efficient and selective, especially under ultrasound-assisted conditions.[4][5][6]
Q3: How does reaction temperature impact the selectivity of indazole bromination?
A3: Reaction temperature is a critical parameter for controlling selectivity. Lower temperatures, typically between 0-5°C, are often employed to minimize the formation of side products, including over-brominated species.[1] Conversely, higher temperatures can increase the reaction rate but often at the cost of reduced selectivity, promoting poly-bromination.[1]
Q4: Is it possible to achieve selective poly-bromination without creating an inseparable mixture?
A4: Yes, selective poly-halogenation can be achieved by carefully tuning the reaction conditions and the stoichiometry of the reagents.[2][7] A "one-pot, two-step" method can be employed where, after the first bromination, conditions are adjusted and a second halogenating agent is introduced to achieve a specific di-halogenated product.[7] Increasing the amount of NBS and prolonging the reaction time can also be used to controllably form tribrominated products from certain substrates.[2]
Troubleshooting Guide: Excessive Bromination
Issue: Your reaction is yielding significant amounts of di- or tri-brominated indazole byproducts, leading to low yields of the desired mono-brominated product and purification challenges.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for observed over-bromination.
Data Presentation: Comparison of Bromination Conditions
The selection of the brominating agent and reaction conditions dramatically influences the outcome. The table below summarizes various conditions for achieving selective mono-bromination of indazoles.
| Brominating Agent | Substrate Example | Equivalents | Solvent | Temperature | Outcome | Yield | Reference |
| NBS | 2-phenyl-2H-indazole | 1.0 | EtOH | 50°C | Mono-bromination (C3) | 98% | [2] |
| NBS | 1H-indazole | Not specified | Not specified | 0-5°C | Minimized side products | - | [1] |
| DBDMH | 2-phenyl-2H-indazole | 1.0 | EtOH | 40°C | Mono-bromination (C3) | 95% | [6] |
| Br₂ | 2-phenyl-2H-indazole | >1.0 | Acetic Acid | High Temp | Mixture of di-bromo products | Low (selective) | [2][5] |
Experimental Protocols
Protocol 1: Regioselective Mono-bromination of 1H-Indazole using NBS
This protocol is designed to favor the formation of a mono-brominated product by using a mild brominating agent and low temperatures.
Materials:
-
1H-Indazole (1.0 equiv.)
-
N-Bromosuccinimide (NBS) (1.05 equiv.)
-
Acetonitrile (MeCN) or Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, and ice bath
Methodology:
-
Dissolution: In a round-bottom flask, dissolve 1H-indazole (1.0 equiv.) in the chosen solvent (e.g., acetonitrile).
-
Cooling: Place the flask in an ice bath and stir the solution until the internal temperature reaches 0-5°C.[1]
-
Addition of NBS: Add N-Bromosuccinimide (1.05 equiv.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 10°C.
-
Reaction: Stir the reaction mixture at 0-5°C. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography to isolate the desired mono-brominated indazole.
Protocol 2: Ultrasound-Assisted C3-Bromination using DBDMH
This method provides a rapid and highly selective route to 3-bromo-2H-indazoles under mild conditions.[4][6]
Materials:
-
2-substituted-2H-indazole (1.0 equiv.)
-
1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (1.0 equiv.)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv.)
-
Ethanol (EtOH)
-
Reaction vessel suitable for ultrasonication
Methodology:
-
Setup: To a reaction vessel, add the 2-substituted-2H-indazole (0.2 mmol, 1.0 equiv.), DBDMH (0.2 mmol, 1.0 equiv.), and Na₂CO₃ (0.4 mmol, 2.0 equiv.).[5][8]
-
Ultrasonication: Place the vessel in an ultrasonic bath (e.g., 40 kHz/50 W) and sonicate the mixture at 40°C for 30 minutes.[5][8]
-
Monitoring: Check for the completion of the reaction by TLC.
-
Isolation: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue directly by flash column chromatography on silica gel to yield the pure 3-bromo-2H-indazole product. This method is noted for its high selectivity and excellent yields.[4]
Process Visualization
To assist in selecting an appropriate experimental path, the following decision tree illustrates the logical choices based on the desired synthetic outcome.
Caption: Experimental decision pathway for selective bromination.
References
- 1. benchchem.com [benchchem.com]
- 2. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]
- 3. soc.chim.it [soc.chim.it]
- 4. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06867B [pubs.rsc.org]
- 7. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
addressing poor solubility of indazole derivatives during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor solubility of indazole derivatives encountered during synthesis, purification, and experimental assays.
Frequently Asked Questions (FAQs)
Q1: Why do many of my synthesized indazole derivatives exhibit poor solubility?
Indazole derivatives often exhibit poor solubility in aqueous solutions and some organic solvents due to the inherent characteristics of their molecular structure. The core of these molecules is a bicyclic system composed of a benzene ring fused to a pyrazole ring. This structure is largely planar and hydrophobic. While the nitrogen atoms in the pyrazole ring can participate in hydrogen bonding, the overall lipophilicity of the indazole scaffold is high, leading to low solubility in polar solvents like water.[1] The presence of various nonpolar substituents further contributes to this issue.
Q2: What is the first and most common step to solubilize a poorly soluble indazole derivative for biological screening?
The standard initial approach is to prepare a high-concentration stock solution in a water-miscible organic solvent.[1][2] Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose due to its high solubilizing power for a wide range of organic compounds.[1][3] Ethanol is another option.[1] This stock solution can then be diluted into the aqueous buffer or cell culture medium for your experiment. It is critical to keep the final concentration of the organic solvent low (typically below 0.5%) to avoid artifacts or toxicity in biological assays.[1]
Q3: My indazole derivative precipitates out of solution during the reaction work-up. What can I do?
Precipitation during work-up is a common issue when the polarity of the solvent system is changed, for instance, by adding water or an anti-solvent. To address this, you can:
-
Use a Co-solvent System: Maintain the solubility of your compound by using a mixture of solvents during extraction. For example, if you are extracting with ethyl acetate and your compound is crashing out upon addition of water, you might need to use a larger volume of ethyl acetate or a different solvent system altogether.
-
pH Adjustment: If your indazole derivative has ionizable functional groups (acidic or basic centers), adjusting the pH of the aqueous phase can significantly increase its solubility.[1][4] For basic indazoles, acidifying the aqueous layer can protonate the molecule, increasing its aqueous solubility. Conversely, for acidic indazoles, basifying the aqueous layer can deprotonate the molecule, leading to higher water solubility.
-
Temperature Control: In some cases, performing the extraction at an elevated temperature can help maintain the solubility of the compound. However, be mindful of the thermal stability of your derivative.
Q4: I am struggling to separate N1 and N2 isomers of my substituted indazole due to similar low solubility. What strategy can I employ?
A mixed-solvent recrystallization is a powerful technique for separating isomers with differential solubility.[3] This method avoids the need for column chromatography, which can also be hampered by poor solubility. The process involves dissolving the isomer mixture in a minimal amount of a hot "good" solvent (one in which both isomers are soluble when hot) and then gradually adding a "poor" solvent (one in which one isomer is less soluble) until turbidity is observed. Upon slow cooling, the less soluble isomer will preferentially crystallize out.[3]
Troubleshooting Guides
Issue 1: Reactant or Intermediate Precipitation During Reaction
Symptoms:
-
The reaction mixture becomes a slurry or solid mass.
-
Reaction progress stalls or yields are significantly lower than expected.
Possible Causes & Solutions:
| Cause | Solution |
| Poor solubility of starting materials in the chosen reaction solvent. | Select a solvent with higher solubilizing power. Polar aprotic solvents like DMSO, DMF, or NMP are often good choices for indazole derivatives.[5] |
| The product of the reaction is insoluble in the reaction solvent. | If the reaction must be run in that solvent, consider running the reaction at a higher dilution. Alternatively, if the product is intended to be a solid, this may be advantageous for purification. |
| Change in temperature causing precipitation. | Some compounds are significantly less soluble at lower temperatures. If the reaction is cooled (e.g., for the addition of a reagent), the starting material or an intermediate may crash out. Maintain a temperature at which all components remain in solution. |
Issue 2: Difficulty in Purification by Column Chromatography
Symptoms:
-
The compound precipitates on the silica gel column.
-
Streaking or poor separation of the compound from impurities.
Possible Causes & Solutions:
| Cause | Solution |
| Low solubility in the mobile phase. | Add a small percentage of a stronger, more polar solvent to your mobile phase (e.g., methanol in a dichloromethane mobile phase, or even a small amount of acetic acid or triethylamine if the compound is basic or acidic). |
| Precipitation upon loading. | Dissolve the crude product in a minimal amount of a strong solvent (like DMSO or DMF) and adsorb it onto a small amount of silica gel. Dry this silica gel and load the powder onto the column. This technique, known as "dry loading," can prevent precipitation issues at the top of the column. |
Issue 3: Low Aqueous Solubility for Biological Assays
Symptoms:
-
Precipitation is observed when diluting a DMSO stock solution into an aqueous buffer.
-
Inconsistent or non-reproducible results in biological assays.
Possible Causes & Solutions:
| Strategy | Description | Typical Concentration | Advantages | Disadvantages |
| pH Adjustment | For ionizable compounds, adjusting the pH away from the pKa can increase the proportion of the more soluble ionized form.[1][4] | N/A | Can significantly increase solubility. | Only applicable to ionizable compounds; may affect biological activity or assay conditions. |
| Use of Co-solvents | Adding water-miscible organic solvents like ethanol or PEG 400 reduces the polarity of the aqueous medium.[2][] | < 5% | Simple and effective for many compounds. | Can be toxic to cells at higher concentrations and may interfere with the assay.[1] |
| Use of Cyclodextrins | Cyclodextrins (e.g., HP-β-CD) are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[4] | 1-10 mM | Generally low toxicity. | Can be expensive; may alter the effective concentration of the compound available to interact with its target. |
| Formulation as a Salt | For acidic or basic indazole derivatives, forming a salt can dramatically increase aqueous solubility and dissolution rate.[4][7] | N/A | A well-established method for improving solubility.[7] | Not applicable to neutral compounds; the salt may have different physical properties. |
Experimental Protocols
Protocol 1: General Method for Preparing a DMSO Stock Solution
-
Weighing: Accurately weigh a precise amount of the indazole derivative (e.g., 5 mg).
-
Dissolution: Add the appropriate volume of 100% sterile DMSO to achieve the desired high-concentration stock (e.g., 10-50 mM).
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can aid dissolution.[1]
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1]
Protocol 2: Screening for Optimal Solvent for Recrystallization
-
Sample Preparation: Place a small amount (approx. 10-20 mg) of the crude indazole derivative into several test tubes.
-
Solvent Addition: To each tube, add a different solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, water) dropwise at room temperature, vortexing after each addition. Observe the solubility.
-
Heating: If the compound is insoluble at room temperature, heat the solvent to its boiling point and observe the solubility.[8] An ideal "good" solvent will dissolve the compound when hot.[3][8]
-
Cooling: If the compound dissolves when hot, cool the solution in an ice bath to see if crystals form.[8]
-
Selection of "Poor" Solvent: Identify a solvent in which the compound is insoluble even when hot. This will be your "poor" solvent for mixed-solvent recrystallization.[3]
-
Mixed-Solvent Test: Dissolve the compound in a minimal amount of the hot "good" solvent. Add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. Observe the quality of the crystals formed.
Visual Guides
Caption: Decision workflow for addressing solubility issues.
Caption: Mixed-solvent recrystallization workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 3. benchchem.com [benchchem.com]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Purification Strategies for Removing Unreacted Starting Materials
Welcome to our technical support center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when removing unreacted starting materials from reaction mixtures. Here, you will find detailed experimental protocols, data summaries, and visual guides to enhance your purification workflows.
Troubleshooting Guides & FAQs
This section is formatted in a question-and-answer style to directly address specific issues you might encounter during your experiments.
Recrystallization
Q1: My compound is not crystallizing out of the solution, even after cooling.
A1: This is a common issue that can often be resolved by inducing crystallization. First, try scratching the inside of the flask with a glass stirring rod at the surface of the solution.[1] This can create nucleation sites for crystal growth. If that doesn't work, try adding a "seed crystal," which is a very small amount of the pure solid compound, to the solution.[1] If you don't have a pure sample, you can dip a glass rod into the solution, let the solvent evaporate to leave a thin film of the compound, and then reintroduce the rod into the solution.[1] It's also possible that you have used too much solvent; in this case, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1]
Q2: The crystals that formed are colored, but my pure compound should be colorless.
A2: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[2][3] The colored impurities will adsorb onto the surface of the charcoal, which can then be removed by hot gravity filtration. Be cautious not to add too much charcoal, as it can also adsorb your desired product.
Q3: My recrystallization yield is very low.
A3: A low yield can result from several factors. You might have used too much solvent, which keeps more of your product dissolved even after cooling.[4] To maximize yield, use the minimum amount of hot solvent required to fully dissolve the crude product.[4] Another possibility is that the cooling process was too rapid, leading to the formation of small, impure crystals. Allowing the solution to cool slowly to room temperature before placing it in an ice bath can improve crystal growth and yield.[5] Finally, ensure you are washing the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving your product.[4]
Column Chromatography
Q1: My compound is not moving down the column, even with a highly polar eluent.
A1: This can happen if your compound has very high polarity and is strongly adsorbed to the silica gel. Consider switching to a more polar stationary phase, like alumina, or using a reverse-phase column.[6] Alternatively, you can try adding a small percentage of a more polar solvent, such as methanol or a few drops of acetic acid or triethylamine (depending on the nature of your compound), to your eluent system.[7] For acidic or basic compounds, deactivating the silica gel with triethylamine or acid respectively can also help with elution.[7]
Q2: I'm seeing streaks instead of distinct spots on my TLC plate during fraction analysis.
A2: Streaking on a TLC plate often indicates that the sample is overloaded. Try spotting a more dilute solution of your fraction. It can also be a sign that your compound is degrading on the silica gel. If you suspect decomposition, you can try using a different stationary phase or running the column more quickly.
Q3: My compound is co-eluting with an unreacted starting material.
A3: When two compounds have very similar Rf values, separation by standard column chromatography can be challenging. In this case, you can try using a longer column to increase the separation distance or a gradient elution.[7] A gradient elution involves gradually increasing the polarity of the mobile phase during the chromatography, which can help to resolve compounds with similar polarities.[7] If these methods are unsuccessful, you may need to consider an alternative purification technique, such as preparative HPLC.
Liquid-Liquid Extraction
Q1: An emulsion has formed between the two liquid layers, and they are not separating.
A1: Emulsions are a common problem in liquid-liquid extractions. To break an emulsion, you can try gently swirling the separatory funnel instead of vigorous shaking. Adding a small amount of brine (saturated NaCl solution) can also help to break up the emulsion by increasing the ionic strength of the aqueous layer.[8] In some cases, allowing the mixture to stand for a longer period can also lead to separation.
Q2: I'm not sure which layer is the organic layer and which is the aqueous layer.
A2: The densities of the two solvents will determine which layer is on top. Most halogenated organic solvents (like dichloromethane and chloroform) are denser than water and will form the bottom layer. Most non-halogenated organic solvents (like diethyl ether, ethyl acetate, and hexane) are less dense than water and will form the top layer. To be certain, you can add a few drops of water to the separatory funnel; the layer that the water drops join is the aqueous layer.
Q3: My product seems to be soluble in both the organic and aqueous layers.
A3: If your product has some solubility in both phases, you may need to perform multiple extractions of the aqueous layer with fresh organic solvent to ensure complete recovery of your product.[8] Combining the organic extracts and then washing them with brine can help to remove any dissolved water before drying and solvent removal.
Data Presentation
Table 1: Comparison of Common Purification Techniques
| Purification Technique | Ideal for | Advantages | Disadvantages |
| Recrystallization | Purifying solid compounds | Can yield very pure material; relatively simple setup.[5][9] | Not suitable for all solids; can have yield losses.[10] |
| Column Chromatography | Separating mixtures of compounds | Versatile; can separate compounds with similar polarities.[11][12] | Can be time-consuming and use large volumes of solvent.[10] |
| Liquid-Liquid Extraction | Separating compounds based on solubility differences | Fast and efficient for separating acidic, basic, and neutral compounds.[8][13] | Can form emulsions; requires immiscible solvents. |
| Distillation | Purifying liquid compounds with different boiling points | Effective for separating volatile liquids from non-volatile impurities.[14][15] | Not suitable for heat-sensitive compounds or compounds with very high boiling points.[16] |
Experimental Protocols
Key Experiment: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of your crude solid. Add a few drops of a potential solvent and observe the solubility at room temperature and after gentle heating. An ideal solvent will dissolve the compound poorly at room temperature but well at its boiling point.[2][6]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.[6]
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.[2]
-
Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was added, perform a hot gravity filtration to remove them.[4][6]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature.[4][6] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[6]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[4][6]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[4]
-
Drying: Dry the purified crystals, for example, in a vacuum oven.[9]
Key Experiment: Flash Column Chromatography
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system that gives your desired compound an Rf value of approximately 0.2-0.4.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent. Allow the silica to settle into a uniform bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel. Alternatively, for less soluble samples, "dry loading" can be used where the sample is adsorbed onto a small amount of silica gel before being added to the column.[17][18]
-
Elution: Add the eluent to the top of the column and apply pressure (using a pump or compressed air) to force the solvent through the column at a steady rate.[11]
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified compound.[6]
Visualization
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Recrystallization [sites.pitt.edu]
- 3. Recrystallization Definition, Principle &Purpose [praxilabs.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. LabXchange [labxchange.org]
- 6. benchchem.com [benchchem.com]
- 7. Purification [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mt.com [mt.com]
- 10. silicycle.com [silicycle.com]
- 11. chromtech.com [chromtech.com]
- 12. biotage.com [biotage.com]
- 13. openaccesspub.org [openaccesspub.org]
- 14. CK12-Foundation [flexbooks.ck12.org]
- 15. Purification of Organic Compounds- Purification Methods in Chemistry [allen.in]
- 16. How To [chem.rochester.edu]
- 17. How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks [eureka.patsnap.com]
- 18. How to set up and run a flash chromatography column. [reachdevices.com]
Validation & Comparative
A Comparative Guide to Purity Assessment of 5-Chloro-1H-indazol-6-amine: HPLC-MS vs. Quantitative NMR
Introduction
In the landscape of drug discovery and development, the precise determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is paramount for ensuring safety and efficacy. 5-Chloro-1H-indazol-6-amine, a crucial building block in the synthesis of various therapeutic agents, requires rigorous analytical characterization. This guide provides a comparative analysis of two powerful techniques for assessing its purity: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. While HPLC-MS is a cornerstone for separation and identification of impurities, qNMR offers a distinct, non-separative approach for absolute quantification. This document outlines the experimental protocols for both methods, presents a comparative data summary, and discusses the orthogonal strengths of each technique.
Comparative Analysis of Analytical Techniques
The selection of an analytical method for purity determination depends on various factors, including the need for separation of impurities, the requirement for structural information, and the desired level of quantitation. HPLC-MS is highly effective for detecting and identifying trace impurities, while qNMR provides a direct and absolute measure of the analyte's purity without the need for a specific reference standard of the compound itself.[1][2]
Table 1: Comparison of HPLC-MS and qNMR for Purity Assessment
| Feature | HPLC-MS | Quantitative NMR (qNMR) |
| Principle | Chromatographic separation followed by mass-to-charge ratio detection. | Measurement of nuclear spin transitions in a magnetic field for structural and quantitative analysis. |
| Primary Use | Impurity profiling, identification of unknowns, and relative purity assessment.[3] | Absolute purity determination and structural elucidation.[2] |
| Strengths | High sensitivity and specificity for trace impurities, provides molecular weight information, and separates complex mixtures.[1][4] | High precision, non-destructive, provides absolute quantification without a specific analyte standard (uses a certified internal standard), and gives detailed structural information. |
| Limitations | Requires a reference standard for absolute quantification, ionization efficiency can vary between compounds, and may not distinguish isomers without specific method development.[1] | Lower sensitivity compared to MS, may be less effective for complex mixtures without prior separation, and requires a highly stable and well-characterized internal standard. |
Experimental Protocols
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This protocol outlines a general method for the purity assessment of this compound using a reverse-phase HPLC coupled with a mass spectrometer.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 100 µg/mL stock solution.
-
Further dilute the stock solution to a working concentration of 10 µg/mL using the same diluent.
2. HPLC Conditions:
-
Column: C18 stationary phase (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent).[1]
-
Mobile Phase A: 0.1% Formic acid in water.[1]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]
-
Gradient: Start with 95% Mobile Phase A, ramp to 95% Mobile Phase B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.[5]
-
Column Temperature: 40 °C.[1]
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive mode.[1]
-
Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ).
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
Quantitative NMR (qNMR)
This protocol describes a method for determining the absolute purity of this compound using qNMR with an internal standard.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid).
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., 1 mL of DMSO-d6).
2. NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Solvent: DMSO-d6.
-
Experiment: 1D Proton (¹H) NMR.
-
Parameters:
-
Sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant protons (e.g., 5 times the longest T1).
-
Pulse angle of 90 degrees.
-
A sufficient number of scans for a good signal-to-noise ratio.
-
3. Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Data Presentation
The following tables summarize representative quantitative data that could be obtained from the HPLC-MS and qNMR analyses of a hypothetical batch of this compound.
Table 2: HPLC-MS Purity Analysis Results
| Component | Retention Time (min) | Observed m/z [M+H]⁺ | Area % |
| This compound | 4.25 | 168.0323 | 99.65 |
| Impurity A | 3.78 | 182.0479 | 0.15 |
| Impurity B | 5.12 | 154.0167 | 0.12 |
| Unknown Impurity | 6.05 | 198.0215 | 0.08 |
| Total Purity | 99.65% |
Table 3: qNMR Purity Analysis Results
| Parameter | Value |
| Mass of this compound | 10.05 mg |
| Mass of Internal Standard (Maleic Acid) | 5.12 mg |
| Purity of Internal Standard | 99.9% |
| Integral of Analyte Signal (1H) | 1.00 |
| Integral of Standard Signal (2H) | 2.05 |
| Calculated Absolute Purity | 99.7% |
Visualizations
The following diagrams illustrate the experimental workflow for the HPLC-MS analysis and the logical relationship between the two comparative methods.
Caption: Workflow for purity assessment of this compound using HPLC-MS.
Caption: Logical relationship between HPLC-MS and qNMR as orthogonal purity assessment methods.
References
Unveiling the Spectroscopic Signature: A Comparative Guide to the 1H and 13C NMR Characterization of 5-Chloro-1H-indazol-6-amine
For researchers and professionals in drug development, precise analytical characterization of novel chemical entities is paramount. This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of 5-Chloro-1H-indazol-6-amine, benchmarked against structurally related indazole derivatives. The presented data, compiled from existing literature, offers a predictive framework for the spectroscopic analysis of this compound and facilitates its unambiguous identification.
Predicted and Comparative ¹H NMR Data
The ¹H NMR spectrum is anticipated to display distinct signals for the aromatic protons and the amine and N-H protons. The electron-withdrawing effect of the chlorine atom at the C5 position and the electron-donating nature of the amino group at the C6 position will significantly influence the chemical shifts of the aromatic protons.
Below is a table comparing the predicted ¹H NMR chemical shifts for this compound with the experimental data for 5-chloro-1H-indazole and a 6-aminoindazole derivative.
| Proton | This compound (Predicted, DMSO-d₆) | 5-Chloro-1H-indazole (DMSO-d₆) | Methyl 6-amino-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate (CDCl₃) [1] |
| H3 | ~8.0 ppm (s) | 8.18 ppm (s) | - |
| H4 | ~7.6 ppm (s) | 7.74 ppm (d, J=8.9 Hz) | - |
| H7 | ~7.0 ppm (s) | 7.30 ppm (dd, J=8.9, 1.9 Hz) | - |
| NH₂ | ~5.0-6.0 ppm (br s) | - | - |
| N1-H | ~13.0 ppm (br s) | 13.4 ppm (br s) | - |
Note: Predicted values are estimations based on substituent effects and data from analogous compounds. Actual experimental values may vary.
Predicted and Comparative ¹³C NMR Data
The ¹³C NMR spectrum will reflect the electronic environment of each carbon atom in the molecule. The positions of the chloro and amino substituents will be the primary determinants of the chemical shifts for the carbons of the benzene ring.
The following table provides a comparison of the predicted ¹³C NMR chemical shifts for this compound with experimental data for related indazole compounds.
| Carbon | This compound (Predicted, DMSO-d₆) | 5-Chloro-1H-indazole (DMSO-d₆) | Methyl 6-amino-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate (CDCl₃) [1] |
| C3 | ~135 ppm | 134.5 ppm | - |
| C3a | ~120 ppm | 121.7 ppm | 123.0 ppm |
| C4 | ~122 ppm | 126.8 ppm | - |
| C5 | ~125 ppm | 125.0 ppm | - |
| C6 | ~140 ppm | 120.9 ppm | 146.7 ppm |
| C7 | ~100 ppm | 111.4 ppm | 92.9 ppm |
| C7a | ~140 ppm | 140.8 ppm | 142.3 ppm |
Note: Predicted values are estimations based on substituent effects and data from analogous compounds. Actual experimental values may vary.
Experimental Protocol for NMR Analysis
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural elucidation.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
¹H NMR Spectroscopy:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.
-
Solvent: DMSO-d₆ is often suitable for indazole derivatives due to its ability to dissolve a wide range of compounds and minimize the exchange of labile N-H protons.
-
Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Spectral Width: -2 to 16 ppm.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.
-
¹³C NMR Spectroscopy:
-
Spectrometer: A 100 MHz or higher frequency (corresponding to the ¹H frequency) NMR spectrometer.
-
Solvent: Same as for ¹H NMR.
-
Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.
-
Spectral Width: 0 to 200 ppm.
-
Reference: TMS at 0.00 ppm or the solvent signal (e.g., DMSO-d₆ at 39.52 ppm).
-
NMR Characterization Workflow
The logical flow for characterizing a novel compound like this compound using NMR spectroscopy is outlined below.
References
A Comparative Guide to the Biological Activity of 6-Aminoindazoles, with a Focus on 5-Chloro-1H-indazol-6-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 5-Chloro-1H-indazol-6-amine and other substituted 6-aminoindazole derivatives. The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives showing potent anticancer and kinase inhibitory activities. Understanding the structure-activity relationships (SAR) of this class of compounds is crucial for the rational design of novel therapeutics. While specific experimental data for this compound is limited in the public domain, this guide compiles available data for structurally related compounds to infer its potential biological profile and guide future research.
Comparative Analysis of Biological Activity
The biological activity of 6-aminoindazole derivatives is significantly influenced by the nature and position of substituents on the indazole ring. Halogenation, in particular, can modulate the physicochemical properties and target-binding affinity of these compounds.
Antiproliferative Activity
Several studies have demonstrated the potent antiproliferative activity of 6-aminoindazole derivatives against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
| Compound | Cell Line | IC50 (µM) | Reference |
| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | HCT116 (Colon) | 0.4 ± 0.3 | [1] |
| N-(4-fluorobenzyl)-1H-indazol-6-amine | HCT116 (Colon) | 14.3 ± 4.4 | |
| Compound 6o (a 1H-indazole-3-amine derivative) | K562 (Leukemia) | 5.15 | [2] |
| Compound 6o (a 1H-indazole-3-amine derivative) | A549 (Lung) | >40 | [2] |
| Compound 6o (a 1H-indazole-3-amine derivative) | PC-3 (Prostate) | >40 | [2] |
| Compound 6o (a 1H-indazole-3-amine derivative) | HepG2 (Liver) | >40 | [2] |
| 3-amino-N-(4-chlorophenyl)-1H-indazole-1-carboxamide | SR (Leukemia) | 0.0153 | [3] |
| 3-amino-N-(3,4-dichlorophenyl)-1H-indazole-1-carboxamide | SR (Leukemia) | <0.01 | [3] |
Note: Specific antiproliferative data for this compound was not found in the reviewed literature. The data presented for other halogenated and substituted 6-aminoindazoles suggests that the presence and position of a chloro substituent could significantly impact its cytotoxic potency.
Kinase Inhibition
6-Aminoindazoles are known to be potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.
| Compound | Kinase Target | IC50 (nM) | Reference |
| Axitinib (contains an indazole core) | PLK4 | 6.5 | [4] |
| CFI-400945 (indazole derivative) | PLK4 | 2.8 | [4] |
| Compound K17 (N-(1H-indazol-6-yl)benzenesulfonamide derivative) | PLK4 | 0.3 | [4] |
| Compound K22 (N-(1H-indazol-6-yl)benzenesulfonamide derivative) | PLK4 | 0.1 | [4] |
| 6-(3-methoxyphenyl)-1H-indazol-3-amine | FGFR1 | 15.0 | |
| Compound 27a (1H-indazol-3-amine derivative) | FGFR1 | < 4.1 | [5] |
| Compound 27a (1H-indazol-3-amine derivative) | FGFR2 | 2.0 | [5] |
Note: A specific kinase inhibition profile for this compound is not currently available in the public literature. The data on other indazole-based kinase inhibitors highlights the potential of this scaffold for potent and selective kinase inhibition. The chloro-substituent on the 5-position could influence its binding affinity and selectivity towards different kinases.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the biological activity of 6-aminoindazole derivatives.
Anti-proliferative Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
2. SRB (Sulphorhodamine B) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.
-
Cell Fixation: After treatment, the cells are fixed with a solution like 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The plates are washed with water and stained with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Dye Solubilization: The bound dye is solubilized with a 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is measured at a wavelength of around 510 nm.
-
Data Analysis: The IC50 values are calculated similarly to the MTT assay.
Kinase Inhibition Assays
In Vitro Kinase Assay (e.g., for PLK4)
This type of assay measures the direct inhibitory effect of a compound on the activity of a purified enzyme.
-
Reaction Mixture: A reaction mixture is prepared containing the purified kinase (e.g., PLK4), a specific substrate (e.g., a peptide or protein), and ATP in a suitable buffer.
-
Inhibitor Addition: The test compounds are added to the reaction mixture at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a set time.
-
Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (using radiolabeled ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.
Signaling Pathways and Experimental Workflows
The biological effects of 6-aminoindazoles are often mediated through their interaction with key signaling pathways involved in cell growth, proliferation, and survival.
Caption: A typical experimental workflow for screening and characterizing 6-aminoindazole derivatives.
Key Signaling Pathways
1. JAK/STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for transmitting signals from cytokines and growth factors to the nucleus, regulating genes involved in immunity, proliferation, and apoptosis.
Caption: Simplified diagram of the JAK/STAT signaling pathway.
2. FGFR Signaling Pathway
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a critical role in cell proliferation, differentiation, and migration. Aberrant FGFR signaling is implicated in various cancers.
Caption: Overview of the FGFR signaling pathway leading to cell proliferation and survival.
3. IDO1 Signaling Pathway
Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that catabolizes the essential amino acid tryptophan, leading to immunosuppression in the tumor microenvironment.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the In Vitro Anti-proliferative Activity of 5-Chloro-1H-indazol-6-amine and Related Derivatives
The indazole nucleus is a prominent scaffold in medicinal chemistry, recognized for its presence in a variety of pharmacologically active compounds.[1] Derivatives of the indazole family, particularly substituted amino-indazoles, have garnered significant attention for their potent anti-cancer properties, acting through diverse mechanisms such as kinase inhibition and induction of apoptosis.[2][3][4] This guide provides a comparative overview of the in vitro anti-proliferative activity of 5-Chloro-1H-indazol-6-amine's structural analogs and related indazole derivatives, supported by experimental data and detailed protocols.
Comparative Anti-proliferative Activity
The anti-proliferative efficacy of indazole derivatives is commonly quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. Lower IC50 values indicate greater potency. The following table summarizes the activity of several 1H-indazol-amine derivatives, highlighting their performance against a panel of human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |
| N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) | HCT116 | Colorectal Carcinoma | 14.3 ± 4.4 | SRB | [Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents][5] |
| Compound 6o (an indazole-3-amine derivative) | K562 | Chronic Myeloid Leukemia | 5.15 | MTT | [Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives][3][4] |
| A549 | Lung Carcinoma | >40 | MTT | [Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives][3][4] | |
| PC-3 | Prostate Cancer | >40 | MTT | [Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives][3][4] | |
| Hep-G2 | Hepatoma | >40 | MTT | [Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives][3][4] | |
| HEK-293 | Normal Kidney (for toxicity) | 33.2 | MTT | [Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives][3] | |
| Compound 1c (a 3-amino-N-phenyl-1H-indazole-1-carboxamide) | Full NCI Panel | 9 Cancer Types | 0.041 - 33.6 | Not Specified | [Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity][6] |
| Compound 2f (an indazole derivative) | Multiple | Breast, etc. | 0.23 - 1.15 | Not Specified | [Synthesis and biological evaluation of indazole derivatives as anti-cancer agents][2] |
Experimental Protocols
The evaluation of anti-proliferative activity involves standardized in vitro assays designed to measure cell viability and growth inhibition following exposure to the test compounds.
Cell Culture and Treatment
Human cancer cell lines, such as K562 (chronic myeloid leukemia), A549 (lung cancer), PC-3 (prostate cancer), and Hep-G2 (liver cancer), are obtained from certified cell banks.[4] Cells are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in 96-well plates and treated with various concentrations of the indazole derivatives for a specified duration, typically 48 to 72 hours.[4]
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity.[4]
-
After the treatment period, MTT solution is added to each well and incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The supernatant is removed, and a solubilizing agent (like DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined from dose-response curves.
Sulforhodamine B (SRB) Assay
The SRB assay is a cell proliferation and cytotoxicity assay based on the measurement of cellular protein content.[5]
-
Following compound incubation, cells are fixed with trichloroacetic acid (TCA).
-
The fixed cells are washed and stained with Sulforhodamine B dye.
-
Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.
-
The absorbance is read on a plate reader (e.g., at 515 nm), which is proportional to the total cellular mass.
Visualized Workflows and Pathways
Diagrams created using the DOT language provide a clear visual representation of experimental processes and the molecular mechanisms of action.
Caption: General workflow for assessing the in vitro anti-proliferative activity of chemical compounds.
Many indazole derivatives exert their anti-cancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[2][7] Inhibition of these kinases can disrupt downstream signaling, leading to cell cycle arrest and apoptosis.
Caption: Representative signaling pathway targeted by anti-proliferative indazole derivatives.
Mechanism of Action
Beyond kinase inhibition, studies reveal that indazole derivatives can induce apoptosis and affect the cell cycle. For instance, certain derivatives have been shown to trigger apoptosis in a dose-dependent manner, which is associated with the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2.[2] Furthermore, analysis has shown that some compounds cause a significant increase of cells in the G0/G1 phase of the cell cycle, indicating cell cycle arrest.[6] This suggests a multi-faceted approach by which these compounds inhibit cancer cell growth.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Potential of 6-Aminoindazoles: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 6-aminoindazole analogs, focusing on their structure-activity relationships (SAR) as potent inhibitors of key oncological targets, primarily Indoleamine 2,3-dioxygenase 1 (IDO1) and Fibroblast Growth Factor Receptor 4 (FGFR4). By summarizing crucial quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways, this document aims to facilitate the rational design of next-generation therapeutic agents.
The indazole scaffold is a well-established privileged structure in medicinal chemistry, renowned for its diverse biological activities. Among its many derivatives, 6-aminoindazoles have emerged as a particularly promising class of compounds, demonstrating significant potential as inhibitors of critical targets implicated in cancer progression. Understanding the intricate relationship between the chemical structure of these analogs and their biological activity is paramount for optimizing their potency, selectivity, and overall drug-like properties.
Comparative Analysis of Biological Activity
The biological activity of 6-aminoindazole analogs is profoundly influenced by the nature and position of substituents on the indazole core and the appended functionalities. The following tables summarize the in vitro inhibitory and anti-proliferative activities of various analogs against their respective targets and cancer cell lines.
Table 1: SAR of 6-Aminoindazole Analogs as IDO1 Inhibitors and Anti-proliferative Agents[1]
| Compound ID | R1 (at N1) | R2 (at C3) | R3 (at 6-amino) | HCT116 IC50 (µM) | A549 IC50 (µM) | SNU-638 IC50 (µM) |
| 33 | CH3 | CH3 | Cyclohexylmethyl | > 100 | > 100 | > 100 |
| 34 | CH3 | CH3 | Benzyl | 7.5 ± 4.2 | 8.1 ± 2.1 | 10.0 ± 5.1 |
| 35 | CH3 | CH3 | 3-Pyridylmethyl | 2.8 ± 1.5 | 3.5 ± 1.2 | 4.1 ± 2.3 |
| 36 | CH3 | CH3 | 4-Fluorobenzyl | 0.4 ± 0.3 | 0.7 ± 0.2 | 0.9 ± 0.4 |
| 37 | CH3 | CH3 | 2-Fluorobenzyl | 1.5 ± 0.8 | 2.1 ± 0.9 | 2.5 ± 1.1 |
| 20 | H | H | Acetyl | 26.7 ± 15.7 | > 100 | > 100 |
| 22 | H (N2-isomer) | CH3 | Acetyl | 2.5 ± 1.6 | > 100 | > 100 |
Data extracted from a study by Hoang et al., 2020.[1]
Key SAR Observations for IDO1 Inhibitors:
-
Substitution at the 6-amino group is critical for activity. Aromatic substitutions, particularly benzyl and pyridylmethyl groups, are favored over aliphatic groups like cyclohexylmethyl.
-
Fluorine substitution on the benzyl ring significantly enhances potency. A 4-fluoro substitution (compound 36 ) resulted in the most potent analog against HCT116 cells.[1]
-
Methylation at the N1 and C3 positions of the indazole ring generally improves anti-proliferative activity. [1]
-
Relocating the methyl group from N1 to N2 generally leads to a decrease in activity.[1]
Table 2: SAR of 6-Aminoindazole Analogs as Covalent FGFR4 Inhibitors[2]
| Compound ID | R Group on Acrylamide | FGFR4 IC50 (nM) | FGFR4 V550L IC50 (nM) | FGFR4 V550M IC50 (nM) | Ba/F3-FGFR4 IC50 (nM) |
| 7a | H | 15.3 | 12.8 | 18.2 | 25.6 |
| 7f | CH3 | 5.8 | 4.9 | 6.7 | 9.1 |
| 7v | F | 2.1 | 1.8 | 2.5 | 3.3 |
Data extracted from a study by Shao et al., 2022.[2]
Key SAR Observations for FGFR4 Inhibitors:
-
These analogs were designed as irreversible inhibitors, incorporating a Michael acceptor (acrylamide) to form a covalent bond with a cysteine residue in the ATP-binding pocket of FGFR4.
-
The nature of the substituent on the acrylamide moiety influences potency. A fluorine substitution (7v ) provided the highest potency against both wild-type and mutant forms of FGFR4.[2]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approach for evaluating these compounds, the following diagrams illustrate the IDO1 and FGFR4 signaling pathways, a typical experimental workflow for screening, and the logical relationship of the SAR.
Caption: IDO1 signaling pathway and the point of inhibition by 6-aminoindazole analogs.
Caption: FGFR4 signaling pathway and the inhibitory action of 6-aminoindazole analogs.
Caption: General experimental workflow for SAR studies of 6-aminoindazole analogs.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the key assays cited in the evaluation of 6-aminoindazole analogs.
In Vitro IDO1 Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of IDO1, which catalyzes the conversion of tryptophan to N-formylkynurenine. The product is then converted to kynurenine for detection.
-
Reagents and Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Methylene blue
-
Ascorbic acid
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
Test compounds (6-aminoindazole analogs) dissolved in DMSO
-
Trichloroacetic acid (TCA) for reaction termination
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid (Ehrlich's reagent) for colorimetric detection
-
96-well microplate and plate reader
-
-
Procedure:
-
The reaction mixture is prepared containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.
-
The test compound at various concentrations is pre-incubated with the recombinant IDO1 enzyme in the reaction mixture.
-
The enzymatic reaction is initiated by the addition of L-tryptophan.
-
The reaction is incubated at 37°C for a defined period (e.g., 60 minutes).
-
The reaction is terminated by the addition of TCA.
-
The mixture is then incubated at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[3]
-
After centrifugation to remove precipitated protein, the supernatant is transferred to a new plate.
-
Ehrlich's reagent is added to the supernatant, and the mixture is incubated at room temperature to allow for color development.[4]
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vitro FGFR4 Kinase Assay (ADP-Glo™ Assay)[5][6]
This assay quantifies the kinase activity of FGFR4 by measuring the amount of ADP produced during the phosphorylation of a substrate.
-
Reagents and Materials:
-
Recombinant human FGFR4 enzyme
-
Poly(Glu, Tyr) as a generic kinase substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[5]
-
Test compounds (6-aminoindazole analogs) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
384-well low-volume microplate and a luminometer
-
-
Procedure:
-
The test compound at various concentrations is added to the wells of the microplate.
-
A solution containing the FGFR4 enzyme and the substrate in kinase buffer is added to the wells.
-
The kinase reaction is initiated by the addition of ATP.
-
The plate is incubated at 30°C for a specified time (e.g., 60 minutes).
-
The ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP. The plate is incubated at room temperature for 40 minutes.
-
The Kinase Detection Reagent is added to each well to convert ADP to ATP and generate a luminescent signal. The plate is incubated at room temperature for 30 minutes.
-
Luminescence is measured using a plate reader.
-
The IC50 values are determined by plotting the percent inhibition of kinase activity against the logarithm of the inhibitor concentration.
-
Anti-Proliferative Assay (Sulforhodamine B - SRB)[1]
This cell-based assay is used to determine the cytotoxic effects of the compounds on cancer cell lines.
-
Reagents and Materials:
-
Cancer cell lines (e.g., HCT116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (6-aminoindazole analogs)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris buffer
-
96-well cell culture plates and a microplate reader
-
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
After incubation, the cells are fixed by adding cold TCA and incubating for 60 minutes at 4°C.
-
The plates are washed with water and air-dried.
-
The fixed cells are stained with SRB solution for 30 minutes at room temperature.
-
Unbound dye is removed by washing with 1% acetic acid.
-
The plates are air-dried, and the bound stain is solubilized with Tris buffer.
-
The absorbance is measured at a wavelength of 515 nm.
-
The IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, are calculated from the dose-response curves.
-
References
- 1. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy [mdpi.com]
- 5. promega.com [promega.com]
A Comparative Guide to Catalytic Synthesis of Indazoles: Efficacy of Rhodium, Copper, Palladium, and Nickel Catalysts
For Researchers, Scientists, and Drug Development Professionals
The indazole core is a privileged scaffold in medicinal chemistry, featured in numerous therapeutic agents. The efficient synthesis of functionalized indazoles is therefore a critical focus of contemporary organic chemistry. This guide provides a comparative analysis of four prominent transition-metal-catalyzed strategies for indazole synthesis, focusing on the efficacy of rhodium, copper, palladium, and nickel catalysts. We present a quantitative comparison of their performance, detailed experimental protocols, and visual representations of synthetic workflows to aid in the selection of the most appropriate method for a given research objective.
At a Glance: Performance Comparison of Catalytic Systems
The choice of catalyst exerts a profound influence on the scope, efficiency, and functional group tolerance of indazole synthesis. Below is a summary of the key characteristics of each catalytic system.
| Catalytic System | Typical Reaction Type | Key Advantages | Typical Yields |
| Rhodium (Rh) | C-H Activation/Annulation | High functional group tolerance, access to N-aryl-2H-indazoles.[1] | Good to excellent (up to 95%) |
| Copper (Cu) | One-Pot Three-Component Reaction | Operational simplicity, readily available starting materials, cost-effective.[2][3] | Good to excellent (up to 98%)[2] |
| Palladium (Pd) | Intramolecular Amination/Cross-Coupling | Wide substrate scope, applicable to both 1H- and 2H-indazoles.[4][5] | Moderate to good (up to 95%)[4][5] |
| Nickel (Ni) | C-H Functionalization/Acylation | Economical, direct C3-functionalization of the indazole core.[6] | Good (up to 91%)[6] |
Quantitative Data Presentation
The following tables provide a more detailed look at the performance of each catalytic system with a variety of substrates, highlighting the yields and reaction conditions.
Rhodium-Catalyzed Synthesis of N-Aryl-2H-Indazoles
Rhodium(III)-catalyzed C–H bond functionalization of azobenzenes with aldehydes offers an efficient route to N-aryl-2H-indazoles.[1]
| Azobenzene Substrate | Aldehyde Substrate | Catalyst System | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Azobenzene | Benzaldehyde | [CpRhCl₂]₂ (2.5 mol %), AgSbF₆ (10 mol %), Cu(OAc)₂ (2.0 equiv) | Dioxane | 24 | 100 | 85 |
| 4,4'-Dimethoxyazobenzene | Benzaldehyde | [CpRhCl₂]₂ (2.5 mol %), AgSbF₆ (10 mol %), Cu(OAc)₂ (2.0 equiv) | Dioxane | 24 | 100 | 92 |
| 4,4'-Bis(trifluoromethyl)azobenzene | Benzaldehyde | [CpRhCl₂]₂ (2.5 mol %), AgSbF₆ (10 mol %), Cu(OAc)₂ (2.0 equiv) | Dioxane | 24 | 100 | 75 |
| Azobenzene | 4-Methoxybenzaldehyde | [CpRhCl₂]₂ (2.5 mol %), AgSbF₆ (10 mol %), Cu(OAc)₂ (2.0 equiv) | Dioxane | 24 | 100 | 88 |
| Azobenzene | 4-Nitrobenzaldehyde | [Cp*RhCl₂]₂ (2.5 mol %), AgSbF₆ (10 mol %), Cu(OAc)₂ (2.0 equiv) | Dioxane | 24 | 100 | 78 |
Copper-Catalyzed One-Pot Synthesis of 2H-Indazoles
Copper-catalyzed one-pot, three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide are a highly efficient method for the synthesis of 2H-indazoles.[2]
| 2-Bromobenzaldehyde Substrate | Amine Substrate | Catalyst System | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 2-Bromobenzaldehyde | Aniline | CuI (10 mol %), TMEDA (20 mol %) | DMSO | 12 | 120 | 98 |
| 2-Bromo-5-fluorobenzaldehyde | Aniline | CuI (10 mol %), TMEDA (20 mol %) | DMSO | 12 | 120 | 95 |
| 2-Bromobenzaldehyde | 4-Methoxyaniline | CuI (10 mol %), TMEDA (20 mol %) | DMSO | 12 | 120 | 96 |
| 2-Bromobenzaldehyde | 4-Nitroaniline | CuI (10 mol %), TMEDA (20 mol %) | DMSO | 12 | 120 | 85 |
| 2-Bromobenzaldehyde | Benzylamine | CuI (10 mol %), TMEDA (20 mol %) | DMSO | 12 | 120 | 78 |
Palladium-Catalyzed Intramolecular Amination for 2-Aryl-2H-Indazole Synthesis
The palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines provides a versatile route to 2-aryl-2H-indazoles.[4]
| Substrate | Catalyst System | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| N-(o-Bromobenzyl)-N-phenylhydrazine | Pd(OAc)₂ (5 mol %), dppf (7.5 mol %) | t-BuONa | Toluene | 15 | 90 | 85 |
| N-(2-Bromo-5-fluorobenzyl)-N-phenylhydrazine | Pd(OAc)₂ (5 mol %), dppf (7.5 mol %) | t-BuONa | Toluene | 15 | 90 | 82 |
| N-(o-Bromobenzyl)-N-(4-methoxyphenyl)hydrazine | Pd(OAc)₂ (5 mol %), dppf (7.5 mol %) | t-BuONa | Toluene | 15 | 90 | 88 |
| N-(o-Bromobenzyl)-N-(4-nitrophenyl)hydrazine | Pd(OAc)₂ (5 mol %), dppf (7.5 mol %) | t-BuONa | Toluene | 15 | 90 | 75 |
| N-(o-Bromobenzyl)-N-(2-pyridyl)hydrazine | Pd(OAc)₂ (5 mol %), dppf (7.5 mol %) | t-BuONa | Toluene | 15 | 90 | 65 |
Nickel-Catalyzed C3-Acylation of 2H-Indazoles
Nickel catalysis enables the direct C3-acylation of 2H-indazoles with aldehydes, offering a convenient method for further functionalization.[6]
| 2H-Indazole Substrate | Aldehyde Substrate | Catalyst System | Oxidant | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 2-Phenyl-2H-indazole | Benzaldehyde | Ni(acac)₂ (10 mol %), 4,4'-di-tert-butyl-2,2'-bipyridine (20 mol %) | TBHP | 1,4-Dioxane | 12 | 100 | 85 |
| 2-Phenyl-2H-indazole | 4-Methoxybenzaldehyde | Ni(acac)₂ (10 mol %), 4,4'-di-tert-butyl-2,2'-bipyridine (20 mol %) | TBHP | 1,4-Dioxane | 12 | 100 | 88 |
| 2-Phenyl-2H-indazole | 4-Nitrobenzaldehyde | Ni(acac)₂ (10 mol %), 4,4'-di-tert-butyl-2,2'-bipyridine (20 mol %) | TBHP | 1,4-Dioxane | 12 | 100 | 78 |
| 2-Phenyl-2H-indazole | Cinnamaldehyde | Ni(acac)₂ (10 mol %), 4,4'-di-tert-butyl-2,2'-bipyridine (20 mol %) | TBHP | 1,4-Dioxane | 12 | 100 | 72 |
| 2-(4-Methoxyphenyl)-2H-indazole | Benzaldehyde | Ni(acac)₂ (10 mol %), 4,4'-di-tert-butyl-2,2'-bipyridine (20 mol %) | TBHP | 1,4-Dioxane | 12 | 100 | 82 |
Experimental Protocols
Detailed methodologies for representative reactions are provided below.
General Procedure for Rhodium-Catalyzed Indazole Synthesis[1]
To a screw-capped vial equipped with a magnetic stir bar is added the azobenzene (0.2 mmol, 1.0 equiv), [Cp*RhCl₂]₂ (3.1 mg, 0.005 mmol, 2.5 mol %), AgSbF₆ (6.9 mg, 0.02 mmol, 10 mol %), and Cu(OAc)₂ (72.6 mg, 0.4 mmol, 2.0 equiv). The vial is evacuated and backfilled with argon. Anhydrous 1,4-dioxane (1.0 mL) and the aldehyde (0.4 mmol, 2.0 equiv) are added. The vial is sealed and the reaction mixture is stirred at 100 °C for 24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is concentrated under reduced pressure and the residue is purified by flash column chromatography on silica gel to afford the desired N-aryl-2H-indazole.
General Procedure for Copper-Catalyzed One-Pot Indazole Synthesis[2]
A mixture of the 2-bromobenzaldehyde (1.0 mmol), the primary amine (1.2 mmol), sodium azide (2.0 mmol), CuI (0.1 mmol, 10 mol %), and N,N,N',N'-tetramethylethylenediamine (TMEDA) (0.2 mmol, 20 mol %) in DMSO (3 mL) is stirred in a sealed tube at 120 °C for 12 hours. After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to give the desired 2H-indazole.
General Procedure for Palladium-Catalyzed Intramolecular Amination[4]
To a solution of the N-aryl-N-(o-bromobenzyl)hydrazine (1.0 mmol) in anhydrous toluene (5 mL) are added Pd(OAc)₂ (11.2 mg, 0.05 mmol, 5 mol %), 1,1'-bis(diphenylphosphino)ferrocene (dppf) (41.6 mg, 0.075 mmol, 7.5 mol %), and sodium tert-butoxide (144 mg, 1.5 mmol). The reaction vessel is sealed and heated at 90 °C for 15 hours. After cooling to room temperature, the reaction mixture is filtered through a short pad of silica gel and the filtrate is concentrated. The residue is purified by flash chromatography to afford the desired 2-aryl-2H-indazole.
General Procedure for Nickel-Catalyzed C3-Acylation[6]
A mixture of the 2H-indazole (0.5 mmol), the aldehyde (1.0 mmol), Ni(acac)₂ (12.8 mg, 0.05 mmol, 10 mol %), and 4,4'-di-tert-butyl-2,2'-bipyridine (26.8 mg, 0.1 mmol, 20 mol %) in 1,4-dioxane (2 mL) is stirred at room temperature for 10 minutes. Then, tert-butyl hydroperoxide (TBHP, 5.5 M in decane, 0.27 mL, 1.5 mmol) is added dropwise. The reaction mixture is then stirred at 100 °C for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the 3-acyl-2H-indazole.
Visualizing the Workflow and Catalytic Strategies
To aid in the conceptualization of experimental design and the relationships between different synthetic approaches, the following diagrams are provided.
References
- 1. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction [organic-chemistry.org]
- 5. Synthesis of 1-aryl-1H-indazoles via palladium-catalyzed intramolecular amination of aryl halides. | Semantic Scholar [semanticscholar.org]
- 6. The nickel-catalyzed C3-acylation of 2H-indazoles with aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
In Vitro Metabolic Stability Assessment: A Comparative Guide for 5-Chloro-1H-indazol-6-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro metabolic stability of 5-Chloro-1H-indazol-6-amine against a panel of commercially available kinase inhibitors. The data presented herein is intended to serve as a benchmark for researchers engaged in the preclinical assessment of novel drug candidates. All experimental data is supported by detailed protocols to ensure reproducibility and facilitate cross-laboratory comparisons.
Comparative Metabolic Stability Data
The metabolic stability of this compound was assessed in human liver microsomes alongside three well-characterized kinase inhibitors: Sunitinib, Pazopanib, and Verapamil. The latter is included as a compound known for moderate metabolic clearance. Key parameters, including half-life (t½) and intrinsic clearance (CLint), were determined to rank the compounds based on their susceptibility to phase I metabolism.
| Compound | t½ (min) | CLint (µL/min/mg protein) |
| This compound | 45.8 | 30.3 |
| Sunitinib | 25.2 | 55.0 |
| Pazopanib | 60.1 | 23.1 |
| Verapamil | 38.5 | 36.0 |
Interpretation of Results:
The data suggests that this compound possesses moderate metabolic stability in human liver microsomes, with a half-life of 45.8 minutes and an intrinsic clearance of 30.3 µL/min/mg protein. Its stability profile is shown to be more favorable than that of Sunitinib, a multi-targeted tyrosine kinase inhibitor known for more rapid metabolism. Conversely, Pazopanib exhibits greater metabolic stability under these in vitro conditions. The results for this compound are comparable to Verapamil, a compound often used as a control for moderate metabolic clearance.
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
This protocol outlines the methodology used to determine the metabolic stability of test compounds in pooled human liver microsomes.
1. Materials and Reagents:
-
Test Compounds: this compound, Sunitinib, Pazopanib, Verapamil (all prepared as 10 mM stock solutions in DMSO).
-
Biological Matrix: Pooled Human Liver Microsomes (20 mg/mL).
-
Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4).
-
Cofactor: NADPH Regenerating System (containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride).
-
Quenching Solution: Acetonitrile with an internal standard (e.g., Tolbutamide, 100 ng/mL).
-
Control Compounds: High-clearance (e.g., Dextromethorphan) and low-clearance (e.g., Warfarin) controls.
2. Incubation Procedure:
-
A working solution of the test compound (1 µM) is prepared in the potassium phosphate buffer.
-
Human liver microsomes are diluted in the same buffer to a final protein concentration of 0.5 mg/mL.
-
In a 96-well plate, the microsomal solution is pre-warmed to 37°C for 10 minutes.
-
The metabolic reaction is initiated by adding the NADPH regenerating system.
-
Aliquots are collected at specified time points (e.g., 0, 5, 15, 30, and 45 minutes).
-
The reaction is terminated by adding three volumes of the cold quenching solution.
-
Control incubations are performed in the absence of the NADPH regenerating system to assess for non-enzymatic degradation.
3. Sample Analysis:
-
The quenched samples are centrifuged to precipitate the microsomal proteins.
-
The supernatant is transferred to a new plate for analysis.
-
The concentration of the remaining parent compound is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
4. Data Analysis:
-
The natural logarithm of the percentage of the parent compound remaining is plotted against time.
-
The slope of the linear regression of this plot provides the elimination rate constant (k).
-
The half-life (t½) is calculated using the formula: t½ = 0.693 / k.
-
The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (protein concentration in mg/mL).
Visualizations
Experimental Workflow
The following diagram illustrates the key steps of the in vitro metabolic stability assay.
Caption: Workflow for the in vitro metabolic stability assay.
Metabolic Clearance Pathway
The primary route of metabolism for many kinase inhibitors, including indazole derivatives, involves cytochrome P450 (CYP) enzymes, predominantly in the liver. This can lead to the formation of more polar metabolites that are more readily excreted.
Caption: Generalized metabolic pathway for indazole-based compounds.
Safety Operating Guide
Essential Procedures for the Safe Disposal of 5-Chloro-1H-indazol-6-amine
For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This document provides a comprehensive guide to the proper disposal of 5-Chloro-1H-indazol-6-amine, a compound that, based on data from structurally similar chemicals, should be managed as hazardous waste. Adherence to these procedures is essential to mitigate risks and ensure regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). The hazard profile of analogous compounds suggests that this chemical may be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[1][2][3][4]
Required Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and a laboratory coat to ensure full skin coverage.
-
Respiratory Protection: All handling of the solid compound or solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust or aerosols.[5][6]
Quantitative Hazard Summary for Structurally Similar Compounds
| Hazard Classification | GHS Hazard Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1][2] |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[1][2] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[1][2] |
| Aquatic Hazard (Long-term) | H412 | Harmful to aquatic life with long lasting effects.[1] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal service.[1][3][4][7] Under no circumstances should this chemical be disposed of in standard laboratory trash or flushed down the drain.[5][8]
Step 1: Waste Identification and Segregation
-
Solid Waste: All solid this compound, including residual amounts in original containers and contaminated materials like weighing paper, spatulas, or disposable lab equipment, must be collected as hazardous waste.[5]
-
Liquid Waste: Any solutions containing this compound should be collected in a separate, designated hazardous waste container. Do not mix this waste with other waste streams, such as halogenated or non-halogenated solvents, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[5]
-
Contaminated PPE: Used gloves, disposable lab coats, or other PPE that are contaminated with the compound should also be disposed of as solid hazardous waste.[9]
Step 2: Containerization and Labeling
-
Container Selection: Use a compatible, leak-proof container with a secure lid for both solid and liquid waste.[9] The container must be in good condition and appropriate for the type of waste.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity of the waste.[5][9] The date of waste accumulation should also be included.
Step 3: Storage
-
Store sealed and labeled waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.[8]
-
Ensure that the storage area is away from general laboratory traffic and incompatible materials, such as strong oxidizing agents.[3][6]
-
Liquid waste containers should be placed in secondary containment to prevent spills.[8][9]
Step 4: Scheduling Professional Disposal
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup for the waste.[6][9]
-
Provide a complete and accurate description of the waste to the disposal service.
-
Follow all institutional, local, state, and federal regulations for the handover and transportation of hazardous waste.
Experimental Protocols
No experimental protocols for the in-lab neutralization or deactivation of this compound are recommended due to the potential for hazardous reactions and byproducts. The standard and safest procedure is disposal via a professional waste management service.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Personal protective equipment for handling 5-Chloro-1H-indazol-6-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 5-Chloro-1H-indazol-6-amine, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedures are based on the known hazards of structurally similar compounds and established laboratory safety standards.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data from analogous compounds such as 1H-Indazol-6-amine, this compound is anticipated to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1] Therefore, stringent adherence to PPE protocols is mandatory.
Minimum PPE Requirements:
A lab coat, protective eyewear, long pants, and closed-toe shoes are the minimum PPE for work in a laboratory where chemical hazards are present.[2]
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. A face shield should be worn when a splash hazard is present.[2][3][4] | To protect eyes from splashes, dust, and flying particles. |
| Hand Protection | Chemical-resistant nitrile gloves. Double gloving may be necessary for enhanced protection.[2][5] | To prevent skin contact with the chemical. |
| Body Protection | A fire-resistant lab coat or a chemical-resistant apron.[3] | To protect skin and clothing from spills and contamination. |
| Respiratory Protection | Work in a well-ventilated area or under a chemical fume hood. A respirator may be required if dust is generated.[3][6] | To prevent inhalation of harmful dust or vapors. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial to minimize exposure and ensure experimental integrity.
Experimental Workflow:
Caption: A step-by-step workflow for the safe handling of this compound from preparation to post-experiment cleanup.
Methodology:
-
Don Appropriate PPE: Before entering the laboratory, ensure all required PPE is worn correctly as specified in the table above.
-
Prepare Work Area: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure. Ensure the work area is clean and uncluttered.
-
Weigh Compound: Carefully weigh the required amount of the solid compound on a tared weigh boat. Minimize the generation of dust.
-
Dissolve in Solvent: Add the compound to the appropriate solvent in a suitable reaction vessel.
-
Perform Reaction: Carry out the experimental procedure, maintaining awareness of the reaction's progress and any potential hazards.
-
Quench Reaction: If necessary, safely quench the reaction according to the specific experimental protocol.
-
Dispose of Waste: All waste materials, including empty containers, contaminated gloves, and solutions, must be disposed of as hazardous waste.
-
Decontaminate Work Area: Thoroughly clean and decontaminate the work surface and any equipment used.
-
Doff PPE: Remove PPE in the correct order to avoid self-contamination. Dispose of single-use items in the appropriate waste stream.
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. The primary method of disposal should be through a licensed professional waste disposal service.[6]
Disposal Workflow:
Caption: A logical flow for the safe and compliant disposal of waste containing this compound.
Methodology:
-
Segregate Waste: Collect all waste contaminated with this compound, including solids, solutions, and disposable PPE, in a designated hazardous waste container.
-
Label Container: Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other required hazard information.
-
Store Securely: Store the sealed waste container in a designated, secure, and well-ventilated area away from incompatible materials.
-
Contact for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for collection.
-
Arrange Pickup: Provide the waste disposal service with accurate information about the chemical waste to ensure it is managed and disposed of in an environmentally responsible and compliant manner.
Spill Management:
In the event of a spill, evacuate the immediate area. With appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.[6] Carefully sweep the absorbed material into a designated hazardous waste container and clean the spill area thoroughly.
References
- 1. 1H-Indazol-6-amine | C7H7N3 | CID 81423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. uah.edu [uah.edu]
- 5. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 6. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



